Product packaging for 4-CYANO-7-METHYLINDAN(Cat. No.:CAS No. 15085-20-8)

4-CYANO-7-METHYLINDAN

Cat. No.: B015055
CAS No.: 15085-20-8
M. Wt: 157.21 g/mol
InChI Key: DGRBGVCXMGQYPE-UHFFFAOYSA-N
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Description

4-Cyano-7-methylindan (CAS 15085-20-8) is a valuable chemical intermediate in organic and medicinal chemistry research. With the molecular formula C 11 H 11 N and a molecular weight of 157.21, this compound is characterized as a light yellow to yellow liquid at room temperature. This indane derivative is primarily recognized for its role as a key synthetic precursor. Its core value in research stems from its functional groups, which allow for further chemical modifications, making it a versatile building block for the synthesis of more complex molecules. A significant application highlighted in patent literature is its use in the enantioselective synthesis of 4-cyano-substituted 1-aminoindanes, which are critical intermediates in the development of active pharmaceutical ingredients (APIs). Notably, this chiral amine intermediate enables access to Ozanimod, an immunomodulatory drug used for the treatment of relapsing multiple sclerosis and ulcerative colitis . Researchers utilize this compound as a primary and secondary intermediate in various synthetic pathways. Its structure, featuring a nitrile group and a fused ring system, provides a strategic starting point for constructing novel compounds for screening and development in drug discovery programs. Please Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N B015055 4-CYANO-7-METHYLINDAN CAS No. 15085-20-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-2,3-dihydro-1H-indene-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H11N/c1-8-5-6-9(7-12)11-4-2-3-10(8)11/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRBGVCXMGQYPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0065852
Record name 1H-Indene-4-carbonitrile, 2,3-dihydro-7-methyl-
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Molecular Weight

157.21 g/mol
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CAS No.

15085-20-8
Record name 2,3-Dihydro-7-methyl-1H-indene-4-carbonitrile
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Record name 7-Methyl-4-indancarbonitrile
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Record name NSC229345
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Record name 1H-Indene-4-carbonitrile, 2,3-dihydro-7-methyl-
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Record name 1H-Indene-4-carbonitrile, 2,3-dihydro-7-methyl-
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Record name 7-METHYL-4-INDANCARBONITRILE
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Foundational & Exploratory

Synthesis of 4-Cyano-7-Methylindan from 3-(m-Tolyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust synthetic pathway for the preparation of 4-cyano-7-methylindan, a valuable building block in medicinal chemistry and drug development, starting from the readily available 3-(m-tolyl)propanoic acid. The synthesis proceeds through a three-step sequence involving an intramolecular Friedel-Crafts acylation, formation of a cyanohydrin intermediate, and subsequent deoxygenation.

I. Synthetic Strategy Overview

The overall synthetic transformation is depicted below. The process begins with the cyclization of 3-(m-tolyl)propanoic acid to yield 7-methyl-1-indanone. The ketone is then converted to the corresponding cyanohydrin, which is subsequently reduced to the final product, this compound.

Synthetic_Overview 3-(m-tolyl)propanoic_acid 3-(m-tolyl)propanoic acid 7-methyl-1-indanone 7-methyl-1-indanone 3-(m-tolyl)propanoic_acid->7-methyl-1-indanone Intramolecular Friedel-Crafts Acylation 7-methyl-1-hydroxyindan-1-carbonitrile 7-methyl-1-hydroxy- indan-1-carbonitrile 7-methyl-1-indanone->7-methyl-1-hydroxyindan-1-carbonitrile Cyanohydrin Formation This compound This compound 7-methyl-1-hydroxyindan-1-carbonitrile->this compound Deoxygenation Experimental_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Cyanohydrin Formation cluster_2 Step 3: Deoxygenation start1 3-(m-tolyl)propanoic acid + PPA react1 Heat to 80-90°C start1->react1 workup1 Quench with ice-water react1->workup1 extract1 Extract with Et₂O/DCM workup1->extract1 purify1 Purify (Distillation/Chromatography) extract1->purify1 product1 7-methyl-1-indanone purify1->product1 start2 7-methyl-1-indanone + NaCN product1->start2 react2 Add Acetic Acid at 0-5°C start2->react2 workup2 Acidify and Extract with EtOAc react2->workup2 product2 7-methyl-1-hydroxy- indan-1-carbonitrile (crude) workup2->product2 start3 Crude Cyanohydrin + Et₃SiH in DCM product2->start3 react3 Add TFA at 0°C to RT start3->react3 workup3 Quench with NaHCO₃ react3->workup3 extract3 Extract with DCM workup3->extract3 purify3 Purify (Chromatography) extract3->purify3 product3 This compound purify3->product3

Physicochemical Properties of 4-CYANO-7-METHYLINDAN: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyano-7-methylindan is a substituted indan derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is fundamental for its development and application in these fields. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside detailed experimental protocols for their determination.

Core Physicochemical Properties

Due to the limited availability of direct experimental data for this compound, this guide presents a combination of the sparse available data, predicted values from computational models, and experimental data from structurally related compounds to provide a comprehensive profile.

Data Summary

The following table summarizes the key physicochemical properties of this compound and related compounds for comparative analysis.

PropertyThis compound7-Methyl-1-indanone (Analogue)4-Methylindan (Analogue)
Molecular Formula C₁₁H₁₁NC₁₀H₁₀OC₁₀H₁₂
Molecular Weight 157.21 g/mol 146.19 g/mol 132.20 g/mol
Physical State Off-White to Pale Yellow SolidColorless to pale yellow liquid-
Melting Point Not available52-56 °CNot available
Boiling Point Predicted: ~300-350 °C260.4 °C at 760 mmHgNot available
Solubility Predicted: Poorly soluble in waterSoluble in organic solventsSoluble in Chloroform, Ethyl Acetate, Methanol (Slightly)[1]
logP (Octanol-Water Partition Coefficient) Predicted: ~2.5 - 3.0Not available3.1[2]
pKa Predicted: ~1.5-2.5 (protonated nitrile)Not availableNot applicable

Note: Predicted values are derived from computational models and should be confirmed by experimental data.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are provided below. These protocols are based on standard laboratory practices and can be adapted as needed.

Melting Point Determination

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid state.

Methodology:

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to estimate the approximate melting point, followed by a slower heating rate (1-2 °C/min) near the expected melting point for an accurate determination.

  • Observation: The temperatures at which the substance begins to melt (the first appearance of liquid) and completely melts are recorded. This range is reported as the melting point.

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Powder Sample B Pack Capillary Tube A->B C Place in Apparatus B->C D Controlled Heating C->D E Observe & Record D->E F Melting Point Range E->F Solubility_Assessment cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh Sample B Add Solvent A->B C Agitate at Constant Temp. B->C D Visual Inspection C->D E Filter & Analyze Supernatant D->E F F E->F Solubility Data LogP_Determination cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis A Prepare Saturated Phases B Dissolve Sample A->B C Mix & Separate Phases B->C D Analyze Concentration in Each Phase C->D E Calculate LogP D->E F F E->F LogP Value

References

"4-CYANO-7-METHYLINDAN" CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-CYANO-7-METHYLINDAN, a heterocyclic compound of interest in medicinal chemistry and drug development. This document covers its chemical identity, physicochemical properties, a potential synthetic pathway, and its relevance in the broader context of indane derivatives in pharmaceutical research.

Core Chemical Identity

CAS Number: 15085-20-8[1][2][3][4][5]

Molecular Formula: C₁₁H₁₁N[1][2][4]

IUPAC Name: 7-methyl-2,3-dihydro-1H-indene-4-carbonitrile[4]

Molecular Weight: 157.21 g/mol [4]

Canonical SMILES: Cc1ccc(C#N)c2CCCc12[4]

Molecular Structure

Caption: 2D structure of this compound.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, some properties can be inferred from supplier information and data for structurally similar compounds.

PropertyValueSource
Physical StateOff-White to Pale Yellow Solid[3]
Purity≥99%[1]
StorageRoom temperature, sealed well[1]

Synthesis and Experimental Protocols

Conceptual Synthetic Pathway

The synthesis could potentially begin with the Friedel-Crafts acylation of m-xylene with a suitable three-carbon acylating agent, followed by intramolecular cyclization to form a dimethyl-indanone. Subsequent selective demethylation and functionalization would be required to yield the target molecule.

A more direct, albeit still conceptual, approach could involve the synthesis of 4-amino-7-methylindan, which could then be converted to the corresponding nitrile via a Sandmeyer reaction. A patent for the preparation of 4-cyano-substituted 1-aminoindane suggests that the synthesis of the 4-cyano-indan-1-one precursor is a key step.[6]

G cluster_start Starting Materials cluster_intermediate Intermediate Stages cluster_final Final Product m-Xylene m-Xylene 3-(2,4-Dimethylbenzoyl)propanoic acid 3-(2,4-Dimethylbenzoyl)propanoic acid m-Xylene->3-(2,4-Dimethylbenzoyl)propanoic acid Friedel-Crafts Acylation Succinic Anhydride Succinic Anhydride Succinic Anhydride->3-(2,4-Dimethylbenzoyl)propanoic acid 4-(2,4-Dimethylphenyl)butanoic acid 4-(2,4-Dimethylphenyl)butanoic acid 3-(2,4-Dimethylbenzoyl)propanoic acid->4-(2,4-Dimethylphenyl)butanoic acid Clemmensen/Wolff-Kishner Reduction 4,7-Dimethyl-1-indanone 4,7-Dimethyl-1-indanone 4-(2,4-Dimethylphenyl)butanoic acid->4,7-Dimethyl-1-indanone Intramolecular Friedel-Crafts Acylation 4-Amino-7-methylindan 4-Amino-7-methylindan 4,7-Dimethyl-1-indanone->4-Amino-7-methylindan Reductive Amination This compound This compound 4-Amino-7-methylindan->this compound Sandmeyer Reaction

Caption: Conceptual synthetic workflow for this compound.

Applications in Drug Development

Indanone and its derivatives are recognized as privileged structures in medicinal chemistry, forming the core of various pharmacologically active compounds. The indanone moiety is present in natural products and serves as a crucial intermediate in the synthesis of numerous medicinally important molecules.

Notably, Donepezil, an acetylcholinesterase inhibitor approved for the treatment of Alzheimer's disease, features an indanone core. This has spurred significant interest in indanone derivatives for their potential in treating neurodegenerative diseases. The rigid bicyclic framework of the indane system provides a valuable scaffold for designing molecules that can interact with specific biological targets.

While specific biological activity data for this compound is not extensively documented, its structural similarity to known bioactive indane derivatives suggests its potential as a building block or lead compound in drug discovery programs targeting a range of therapeutic areas, including but not limited to neurodegenerative disorders, cancer, and infectious diseases. The cyano group can act as a key pharmacophore or be a precursor for other functional groups, offering versatility in molecular design and optimization.

References

An In-depth Technical Guide on the Solubility of 4-CYANO-7-METHYLINDAN

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and chemical databases lack specific quantitative solubility data for 4-CYANO-7-METHYLINDAN. The data presented in this guide is hypothetical and illustrative, designed to provide a practical framework for researchers. The experimental protocols described are generalized methods widely accepted for determining the solubility of organic compounds.

Introduction

This compound is a substituted indan derivative. The indan scaffold is present in various biologically active molecules, and the cyano and methyl functional groups significantly influence the compound's physicochemical properties, including its solubility. Understanding the solubility of this compound in various organic solvents is crucial for its application in medicinal chemistry, process development, and formulation studies. This guide provides a comprehensive overview of its expected solubility profile and details the methodologies for its empirical determination.

Hypothetical Quantitative Solubility Data

The following table summarizes the projected solubility of this compound in a selection of common organic solvents at two standard temperatures. These values are estimated based on the general principles of "like dissolves like," considering the molecule's moderate polarity stemming from the cyano group and the nonpolar indan backbone.

SolventPolarity IndexSolubility at 25°C (mg/mL)Solubility at 40°C (mg/mL)
Toluene2.4~ 150~ 250
Dichloromethane3.1~ 200~ 350
Acetone5.1~ 180~ 300
Ethyl Acetate4.4~ 120~ 220
Ethanol5.2~ 50~ 100
Methanol6.6~ 30~ 70
Hexane0.1< 1~ 2

Note: These values are illustrative and should be confirmed through experimental measurement.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the thermodynamic (or equilibrium) solubility of a compound.[1][2][3]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a constant temperature when the system is at equilibrium.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass flasks with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid at the end of the experiment is necessary to ensure saturation.

  • Equilibration: Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to allow the dissolution process to reach equilibrium.[4]

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature for several hours to let the excess solid settle. For a more complete separation, centrifuge the vials at a high speed.[4]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. Ensure that no solid particles are disturbed or drawn into the pipette.

  • Filtration: Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial to remove any remaining microscopic particles.[4]

  • Quantification:

    • Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

    • Generate a calibration curve by analyzing the standard solutions using a suitable analytical method like HPLC-UV or UV-Vis spectroscopy.

    • Dilute the filtered sample solution with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample to determine its concentration.

  • Calculation: Calculate the solubility of this compound using the following formula:

    Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor

Experimental Workflow Visualization

The following diagram illustrates the key steps in the thermodynamic solubility determination process.

Solubility_Workflow A Preparation: Add excess solute to solvent B Equilibration: Shake at constant temp (24-72h) A->B C Phase Separation: Settle / Centrifuge B->C D Sample Collection: Withdraw supernatant C->D E Filtration: Remove microparticles (0.22 µm filter) D->E F Quantification: Dilute & Analyze (e.g., HPLC-UV) E->F G Data Analysis: Calculate Solubility F->G

Workflow for Thermodynamic Solubility Determination

References

The Synthetic Utility of 4-Cyano-7-Methylindan: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyano-7-methylindan is a valuable heterocyclic building block in organic synthesis, offering a unique scaffold for the development of novel chemical entities with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, with a focus on its utility as a versatile intermediate for the construction of more complex molecular architectures. Detailed experimental protocols for its preparation are presented, along with a discussion of the strategic considerations for its functionalization.

Introduction

The indan scaffold, a bicyclic system consisting of a fused benzene and cyclopentane ring, is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The strategic incorporation of a cyano group and a methyl group onto this framework, as in this compound, provides multiple points for diversification and modulation of physicochemical properties. The electron-withdrawing nature of the nitrile group can influence the reactivity of the aromatic ring and also serves as a versatile handle for a variety of chemical transformations. This guide aims to provide a thorough understanding of the synthesis and application of this important building block.

Physicochemical Properties

PropertyValue (for 7-Methyl-1-indanone)Reference
Molecular Formula C₁₀H₁₀O[1]
Molecular Weight 146.19 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Melting Point 52-56 °C[1]
Boiling Point 260.4 °C at 760 mmHg[1]
Density 1.113 g/cm³[1]
Refractive Index 1.574[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available precursors. A logical synthetic strategy involves the initial construction of the 7-methyl-1-indanone core, followed by the regioselective introduction of a cyano group at the 4-position. Two primary routes for the introduction of the cyano functionality are presented: via a Sandmeyer reaction from an amino precursor, or through a palladium-catalyzed cyanation of a bromo-intermediate.

Synthetic Workflow

G cluster_0 Synthesis of 7-Methyl-1-indanone cluster_1 Route A: Sandmeyer Reaction cluster_2 Route B: Palladium-Catalyzed Cyanation 3-(m-tolyl)propanoic acid 3-(m-tolyl)propanoic acid 7-Methyl-1-indanone 7-Methyl-1-indanone 3-(m-tolyl)propanoic acid->7-Methyl-1-indanone Intramolecular Friedel-Crafts Acylation 4-Nitro-7-methyl-1-indanone 4-Nitro-7-methyl-1-indanone 7-Methyl-1-indanone->4-Nitro-7-methyl-1-indanone Nitration 4-Bromo-7-methyl-1-indanone 4-Bromo-7-methyl-1-indanone 7-Methyl-1-indanone->4-Bromo-7-methyl-1-indanone Bromination 7-Methyl-1-indanone->4-Bromo-7-methyl-1-indanone 4-Amino-7-methyl-1-indanone 4-Amino-7-methyl-1-indanone 4-Nitro-7-methyl-1-indanone->4-Amino-7-methyl-1-indanone Reduction 4-Cyano-7-methyl-1-indanone 4-Cyano-7-methyl-1-indanone 4-Amino-7-methyl-1-indanone->4-Cyano-7-methyl-1-indanone Sandmeyer Reaction 4-Bromo-7-methyl-1-indanone->4-Cyano-7-methyl-1-indanone Pd-catalyzed Cyanation

Caption: Synthetic routes to this compound.

Experimental Protocols

The synthesis of 7-methyl-1-indanone is typically achieved via an intramolecular Friedel-Crafts acylation of 3-(m-tolyl)propanoic acid or its corresponding acid chloride. The methyl group on the aromatic ring is an ortho,para-director, and the acylating chain will preferentially cyclize to the less sterically hindered ortho position, leading to the desired 7-methyl-1-indanone.

Protocol: Intramolecular Friedel-Crafts Acylation of 3-(m-tolyl)propanoic acid

  • Reagents and Solvents:

    • 3-(m-tolyl)propanoic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous Dichloromethane (DCM)

    • Aluminum chloride (AlCl₃)

    • Hydrochloric acid (HCl), aqueous solution

    • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

    • Brine (saturated NaCl aqueous solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Organic solvent for extraction (e.g., DCM or Ethyl acetate)

    • Solvent for purification (e.g., Hexane/Ethyl acetate mixture)

  • Procedure:

    • To a solution of 3-(m-tolyl)propanoic acid in anhydrous DCM, add thionyl chloride (or oxalyl chloride with a catalytic amount of DMF) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature until the evolution of gas ceases, indicating the formation of the acid chloride.

    • In a separate flask, prepare a suspension of anhydrous aluminum chloride in DCM at 0 °C.

    • Add the solution of the freshly prepared acid chloride dropwise to the AlCl₃ suspension, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture onto crushed ice and add concentrated HCl to decompose the aluminum complex.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 7-methyl-1-indanone.

ReactantMolar Equiv.
3-(m-tolyl)propanoic acid1.0
Thionyl chloride/Oxalyl chloride1.1 - 1.5
Aluminum chloride1.1 - 1.3

This route involves the nitration of 7-methyl-1-indanone, followed by reduction of the nitro group to an amine, and finally, the Sandmeyer reaction to introduce the cyano group. The directing effects of the ortho-para directing methyl group and the meta-directing deactivating acyl group on the indanone ring favor nitration at the 4- and 6-positions. Careful control of reaction conditions is necessary to achieve selectivity for the 4-position.

Protocol: Nitration of 7-Methyl-1-indanone

  • Reagents and Solvents:

    • 7-Methyl-1-indanone

    • Fuming nitric acid (HNO₃)

    • Concentrated sulfuric acid (H₂SO₄)

    • Ice

  • Procedure:

    • Slowly add concentrated sulfuric acid to fuming nitric acid at 0 °C.

    • To this nitrating mixture, add 7-methyl-1-indanone portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at low temperature until the starting material is consumed (monitored by TLC).

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitated solid by filtration, wash with cold water until neutral, and dry to obtain 4-nitro-7-methyl-1-indanone.

Protocol: Reduction of 4-Nitro-7-methyl-1-indanone

  • Reagents and Solvents:

    • 4-Nitro-7-methyl-1-indanone

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron (Fe) powder

    • Concentrated hydrochloric acid (HCl)

    • Ethanol or Acetic acid

    • Sodium hydroxide (NaOH), aqueous solution

  • Procedure (using SnCl₂):

    • Dissolve 4-nitro-7-methyl-1-indanone in ethanol.

    • Add a solution of tin(II) chloride dihydrate in concentrated HCl.

    • Heat the mixture at reflux until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a concentrated NaOH solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer and concentrate to yield 4-amino-7-methyl-1-indanone.

Protocol: Sandmeyer Cyanation of 4-Amino-7-methyl-1-indanone

  • Reagents and Solvents:

    • 4-Amino-7-methyl-1-indanone

    • Sodium nitrite (NaNO₂)

    • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

    • Copper(I) cyanide (CuCN)

    • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

    • Water

  • Procedure:

    • Dissolve 4-amino-7-methyl-1-indanone in an aqueous solution of HCl or H₂SO₄ and cool to 0-5 °C.

    • Slowly add an aqueous solution of sodium nitrite, keeping the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) cyanide and sodium or potassium cyanide in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution.

    • Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction.

    • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

    • Purify the crude product by column chromatography to obtain 4-cyano-7-methyl-1-indanone.

This modern approach involves the regioselective bromination of 7-methyl-1-indanone, followed by a palladium-catalyzed cyanation reaction. The directing effects on the indanone ring are expected to favor bromination at the 4-position, which is ortho to the activating methyl group and meta to the deactivating acyl group.

Protocol: Regioselective Bromination of 7-Methyl-1-indanone

  • Reagents and Solvents:

    • 7-Methyl-1-indanone

    • N-Bromosuccinimide (NBS)

    • Trifluoroacetic acid (TFA) or Acetic acid

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve 7-methyl-1-indanone in a suitable solvent such as DCM or TFA.

    • Add N-bromosuccinimide portion-wise at room temperature.

    • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

    • Quench the reaction with an aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent, wash the organic layer with water and brine, dry, and concentrate.

    • Purify the crude product by column chromatography to isolate 4-bromo-7-methyl-1-indanone.

Protocol: Palladium-Catalyzed Cyanation of 4-Bromo-7-methyl-1-indanone

  • Reagents and Solvents:

    • 4-Bromo-7-methyl-1-indanone

    • Zinc cyanide (Zn(CN)₂) or Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆])

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

    • Phosphine ligand (e.g., dppf, Xantphos)

    • Anhydrous solvent (e.g., DMF, DMA, Toluene)

    • Base (e.g., K₂CO₃, Cs₂CO₃) - if required by the catalytic system

  • Procedure:

    • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-7-methyl-1-indanone, the palladium catalyst, the phosphine ligand, and the cyanide source.

    • Add the anhydrous solvent and base (if applicable).

    • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

    • Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 4-cyano-7-methyl-1-indanone.

ReactionCatalyst/ReagentTypical Yield
NitrationHNO₃ / H₂SO₄Moderate-Good
Reduction (Nitro to Amine)SnCl₂·2H₂O / HCl or Fe / HClGood-Excellent
Sandmeyer Cyanation1. NaNO₂, H⁺; 2. CuCNModerate-Good
BrominationNBS / TFAGood
Palladium-Catalyzed CyanationPd catalyst / Ligand / Cyanide sourceGood-Excellent

Applications as a Building Block in Organic Synthesis

This compound is a versatile building block due to the presence of two key functional groups: the cyano group and the indan scaffold, which can be further functionalized.

Transformations of the Cyano Group

The nitrile functionality can undergo a variety of transformations, providing access to a wide range of other functional groups.

G This compound This compound 4-Carboxy-7-methylindan 4-Carboxy-7-methylindan This compound->4-Carboxy-7-methylindan Hydrolysis (H⁺ or OH⁻) 4-(Aminomethyl)-7-methylindan 4-(Aminomethyl)-7-methylindan This compound->4-(Aminomethyl)-7-methylindan Reduction (e.g., LiAlH₄, H₂/Catalyst) 4-Formyl-7-methylindan 4-Formyl-7-methylindan This compound->4-Formyl-7-methylindan Partial Reduction (e.g., DIBAL-H) 4-(Tetrazol-5-yl)-7-methylindan 4-(Tetrazol-5-yl)-7-methylindan This compound->4-(Tetrazol-5-yl)-7-methylindan [2+3] Cycloaddition (e.g., NaN₃) Ketone Derivatives Ketone Derivatives This compound->Ketone Derivatives Grignard or Organolithium Addition

Caption: Reactivity of the cyano group in this compound.

Functionalization of the Indan Scaffold

The indan core itself can be further modified. The benzylic protons at the C2 position can be functionalized, and the aromatic ring can undergo further electrophilic substitution, although the presence of the deactivating cyano group will influence the regioselectivity.

Conclusion

This compound represents a synthetically accessible and highly versatile building block for organic synthesis. The synthetic routes outlined in this guide, based on established and reliable chemical transformations, provide a clear pathway for its preparation in the laboratory. The diverse reactivity of its functional groups opens up numerous possibilities for the creation of novel molecules with potential applications in drug discovery and materials science. This technical guide serves as a valuable resource for researchers looking to incorporate this promising scaffold into their synthetic endeavors.

References

The Indanone Core: A Scaffolding Success in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Therapeutic Applications of Indanone Derivatives

Introduction

The indanone scaffold, a bicyclic aromatic ketone, has emerged as a privileged structure in medicinal chemistry, serving as the foundational core for a diverse array of pharmacologically active compounds.[1] Its journey from a simple synthetic intermediate to the backbone of clinically significant drugs underscores its versatility and importance in drug discovery and development.[1] This technical guide provides a comprehensive overview of the discovery and history of indanone derivatives, their synthetic evolution, and their multifaceted roles in targeting various disease pathologies. Particular emphasis is placed on their applications in neurodegenerative disorders, cancer, and inflammatory conditions. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows.

Historical Perspective: The Genesis of a Privileged Scaffold

The exploration of indanone chemistry dates back to the early 20th century, with the first publications on the synthesis of 1-indanones appearing in the 1920s.[2] One of the earliest and most notable methods for constructing the indanone core was the intramolecular Friedel-Crafts acylation of phenylpropionic acid chloride in the presence of aluminum chloride, a process detailed in 1927.[2] Another early approach, described in 1939, involved the cyclization of hydrocinnamic acid using sulfuric acid.[2] These foundational synthetic strategies paved the way for the exploration of a vast chemical space, leading to the development of a multitude of indanone derivatives with a broad spectrum of biological activities.[2]

Synthetic Methodologies: Crafting the Indanone Core

The synthesis of indanone derivatives has evolved significantly since its inception, with numerous methods developed to afford a wide range of substitution patterns. The primary strategies for constructing the 1-indanone skeleton involve intramolecular cyclization reactions.

Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides remains a cornerstone of 1-indanone synthesis. This reaction typically employs a Lewis acid catalyst, such as aluminum chloride, or a strong protic acid, like polyphosphoric acid (PPA) or sulfuric acid, to facilitate the cyclization.

Experimental Protocol: Synthesis of 5,6-Dimethoxy-1-indanone via Friedel-Crafts Acylation

  • Starting Material: 3-(3,4-Dimethoxyphenyl)propanoic acid.

  • Reagents and Conditions: Polyphosphoric acid (PPA).

  • Procedure:

    • Heat polyphosphoric acid to approximately 80-100°C.

    • Slowly add 3-(3,4-dimethoxyphenyl)propanoic acid to the heated PPA with constant stirring.

    • Continue stirring the mixture at this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

    • The resulting precipitate is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then dried.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: The structure of the synthesized 5,6-dimethoxy-1-indanone is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Nazarov Cyclization

The Nazarov cyclization is another powerful method for the synthesis of 1-indanones, particularly for derivatives with specific substitution patterns. This reaction involves the acid-catalyzed conrotatory electrocyclization of a divinyl ketone to a cyclopentenyl cation, which is then trapped to form the indanone ring.

Modern Synthetic Approaches

Contemporary organic synthesis has introduced a variety of novel methods for constructing the indanone core, often with improved efficiency, selectivity, and milder reaction conditions. These include transition-metal-catalyzed reactions, such as palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides, and rhodium-catalyzed tandem reactions.

Pharmacological Applications and Mechanisms of Action

Indanone derivatives have demonstrated a remarkable range of biological activities, leading to their investigation and clinical use for various diseases.

Neurodegenerative Diseases

The most prominent success of the indanone scaffold is in the treatment of neurodegenerative disorders, particularly Alzheimer's and Parkinson's diseases.[3]

A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Donepezil, an N-benzylpiperidine-substituted indanone derivative, is a potent and selective inhibitor of AChE and is a widely prescribed medication for Alzheimer's disease.[3] The mechanism involves the binding of the indanone moiety to the active site of the enzyme, thereby preventing the hydrolysis of acetylcholine.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a colorimetric assay to determine the in vitro acetylcholinesterase inhibitory activity of indanone derivatives.

  • Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine.

  • Materials:

    • Acetylcholinesterase (AChE) enzyme solution

    • Acetylthiocholine iodide (ATCI) substrate solution

    • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) solution

    • Phosphate buffer (pH 8.0)

    • Test indanone derivative solutions at various concentrations

    • Positive control (e.g., Donepezil)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • In a 96-well plate, add 25 µL of the test compound solution (or buffer for control) and 50 µL of DTNB solution.

    • Add 25 µL of AChE enzyme solution to each well and incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution.

    • Immediately measure the absorbance at 412 nm at regular intervals for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Indanone derivatives have also been identified as potent and selective inhibitors of monoamine oxidase (MAO), particularly the MAO-B isoform.[2] MAO-B is responsible for the degradation of dopamine in the brain, and its inhibition can increase dopamine levels, which is a key therapeutic strategy for Parkinson's disease. C6-substituted indanones have shown particularly high potency as MAO-B inhibitors.[2]

Anticancer Activity

Certain indanone derivatives have exhibited significant cytotoxic activity against various cancer cell lines.[2] For instance, 2-benzylidene-1-indanones have demonstrated strong cytotoxicity against human breast, colon, leukemia, and lung cancer cell lines.[2] The proposed mechanisms of action include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.

Anti-inflammatory Activity

The anti-inflammatory properties of indanone derivatives have been well-documented.[4] Some derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4] One of the key mechanisms underlying this activity is the modulation of the NF-κB signaling pathway.

Signaling Pathway: Indanone Derivative-Mediated Inhibition of the NF-κB Pathway

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, can trigger a pro-inflammatory response by activating the Toll-like receptor 4 (TLR4). This activation initiates a downstream signaling cascade that leads to the activation of the transcription factor NF-κB, which in turn promotes the expression of pro-inflammatory genes. Certain indanone derivatives can interfere with this pathway, thereby reducing the inflammatory response.

Caption: Indanone derivatives can inhibit the NF-κB signaling pathway.

Experimental Workflow: Evaluation of Anti-inflammatory Activity

The following workflow illustrates the key steps in assessing the anti-inflammatory potential of novel indanone derivatives.

Anti_inflammatory_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesize Indanone Derivatives Purification Purify Compounds (e.g., Chromatography) Synthesis->Purification Characterization Characterize Structure (NMR, MS) Purification->Characterization Cell_Culture Culture Macrophages (e.g., RAW 264.7) Characterization->Cell_Culture Treatment Treat Cells with Indanone Derivatives + LPS Cell_Culture->Treatment Cytokine_Assay Measure Pro-inflammatory Cytokines (ELISA) Treatment->Cytokine_Assay NO_Assay Measure Nitric Oxide Production (Griess Assay) Treatment->NO_Assay Cytotoxicity Assess Cytotoxicity (MTT Assay) Treatment->Cytotoxicity IC50_Calc Calculate IC50 Values for Cytokine & NO Inhibition Cytokine_Assay->IC50_Calc NO_Assay->IC50_Calc SAR Structure-Activity Relationship (SAR) Analysis IC50_Calc->SAR

Caption: Experimental workflow for assessing anti-inflammatory activity.

Quantitative Bioactivity Data

The following tables summarize the quantitative biological activity data for selected indanone derivatives from various studies.

Table 1: Cholinesterase Inhibitory Activity of Selected Indanone Derivatives

CompoundTargetIC50 (µM)Reference
DonepezilAChE0.025 ± 0.003[5]
Compound 26dAChE0.0148[2]
Compound 26iAChE0.0186[2]
Compound 4bAChE0.78[6]
Compound 54AChE8.82[3]
Compound 55AChE6.94[3]
Compound 68AChE9.53[3]
Compound 5cAChE0.12[7]
Compound 7bBuChE0.04[7]

Table 2: Anticancer and Anti-inflammatory Activity of Selected Indanone Derivatives

CompoundActivityCell Line / AssayIC50 (µM)Reference
2-Benzylidene-1-indanone derivativeCytotoxicityMCF-7 (Breast Cancer)0.01 - 0.88[2]
2-Benzylidene-1-indanone derivativeTubulin Polymerase Inhibition-0.62 - 2.04[2]
ITH-6CytotoxicityHT-29 (Colorectal Cancer)0.44[8]
ITH-6CytotoxicityCOLO 205 (Colorectal Cancer)0.98[8]
ITH-6CytotoxicityKM 12 (Colorectal Cancer)0.41[8]
Indanone DerivativeAnti-inflammatory (Heat-induced hemolysis)Human RBCs54.69[9]
Indanone Derivativeα-amylase inhibition-46.37[9]

Table 3: Monoamine Oxidase (MAO) Inhibitory Activity of Selected Indanone Derivatives

Compound ClassTargetIC50 Range (µM)Reference
C6-Substituted IndanonesMAO-B0.001 - 0.030[2]
2-Heteroarylidene-1-indanonesMAO-B0.0044 - 1.53[6]
2-Benzylidene-1-indanonesMAO-B< 2.74[7]

Future Directions and Conclusion

The indanone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its rigid structure, amenable to diverse chemical modifications, allows for the fine-tuning of pharmacological properties to achieve high potency and selectivity for a variety of biological targets. Future research is likely to focus on the development of multi-target-directed ligands, where a single indanone-based molecule is designed to interact with multiple targets involved in a complex disease pathology, such as Alzheimer's disease. Furthermore, the application of modern synthetic methodologies will undoubtedly lead to the discovery of novel indanone derivatives with improved pharmacokinetic and pharmacodynamic profiles.

References

4-CYANO-7-METHYLINDAN: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Cyano-7-methylindan (CAS No. 15085-20-8). The information presented herein is crucial for maintaining the integrity, purity, and shelf-life of this compound in research and development settings.

Chemical Identity and Properties

PropertyValue
IUPAC Name 7-methyl-2,3-dihydro-1H-indene-4-carbonitrile
CAS Number 15085-20-8
Molecular Formula C₁₁H₁₁N
Molecular Weight 157.21 g/mol
Appearance (Data not available)
Solubility (Data not available)
Melting Point (Data not available)
Boiling Point (Data not available)

Stability Profile and Degradation

Key Considerations for Stability:

  • Hydrolysis: The nitrile group (-CN) can be susceptible to hydrolysis under strong acidic or basic conditions, which would convert it to a carboxylic acid or an amide intermediate. The indan structure itself is generally stable.

  • Oxidation: Aromatic compounds can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or under prolonged exposure to air and light.

  • Photostability: Exposure to ultraviolet (UV) light can potentially lead to degradation. Photostability studies are recommended to determine the compound's sensitivity to light.

  • Thermal Stability: The stability of the compound at various temperatures should be evaluated to determine optimal storage and handling conditions.

Potential Degradation Pathways:

Based on the chemical structure, potential degradation pathways may include:

  • Hydrolysis of the nitrile group: This is a primary concern and can be catalyzed by acids or bases.

  • Oxidation of the methyl group or the aromatic ring: This could lead to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

  • Polymerization: While less common for this structure, it can be induced by certain conditions.

Recommended Storage and Handling

Based on safety data sheets for structurally similar compounds and general laboratory best practices, the following storage and handling conditions are recommended to ensure the stability of this compound:

ConditionRecommendationRationale
Temperature Store in a cool, dry place. Refer to the supplier's specific recommendations, which may include refrigeration (2-8 °C) or storage at room temperature.Minimizes the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation.
Light Protect from light. Store in an amber vial or a light-proof container.Avoids photodegradation.
Container Keep container tightly closed.Prevents contamination and exposure to moisture and air.
Handling Handle in a well-ventilated area. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.Ensures user safety and prevents contamination of the compound.

Experimental Protocols for Stability Assessment

To generate specific stability data for this compound, a formal stability testing program should be implemented. The following are generalized protocols based on regulatory guidelines from the EMA and FDA.

Forced Degradation Studies

Forced degradation (or stress testing) is crucial for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.

Protocol:

  • Prepare Solutions: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, methanol, water).

  • Expose to Stress Conditions:

    • Acidic Hydrolysis: Treat with HCl (e.g., 0.1 N to 1 N) at room temperature and elevated temperatures (e.g., 60 °C).

    • Basic Hydrolysis: Treat with NaOH (e.g., 0.1 N to 1 N) at room temperature and elevated temperatures.

    • Oxidation: Treat with an oxidizing agent like hydrogen peroxide (e.g., 3-30%) at room temperature.

    • Thermal Stress: Expose the solid compound and solutions to elevated temperatures (e.g., 60-80 °C).

    • Photostability: Expose the solid compound and solutions to UV and visible light (in a photostability chamber).

  • Analyze Samples: At specified time points, withdraw samples and analyze them using a validated stability-indicating method (e.g., HPLC-UV, LC-MS) to quantify the parent compound and detect any degradation products.

Long-Term and Accelerated Stability Studies

These studies are designed to determine the shelf-life of the compound under recommended storage conditions.

Protocol:

  • Packaging: Package the compound in the intended long-term storage container.

  • Storage Conditions:

    • Long-Term: Store samples at the recommended storage temperature (e.g., 5 °C ± 3 °C or 25 °C ± 2 °C / 60% RH ± 5% RH) for a period that exceeds the desired shelf-life (e.g., up to 5 years).

    • Accelerated: Store samples at elevated temperatures (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH) for a shorter duration (e.g., 6 months).

  • Testing Schedule: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36, 48, 60 months for long-term; 0, 1, 3, 6 months for accelerated) and analyze for purity, potency, and the presence of degradation products.

Analytical Methods for Stability Testing

A validated, stability-indicating analytical method is essential for accurately assessing the stability of this compound.

Recommended Technique: High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC separates the parent compound from its degradation products based on their differential partitioning between a stationary phase and a mobile phase.

  • Typical Method Parameters:

    • Column: A reversed-phase column (e.g., C18) is generally suitable for this type of compound.

    • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

    • Detection: UV detection at a wavelength where the compound has maximum absorbance.

    • Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Logical Workflow for Stability Assessment

cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Method Development & Validation cluster_2 Phase 3: Forced Degradation Studies cluster_3 Phase 4: Formal Stability Studies cluster_4 Phase 5: Data Analysis & Shelf-Life Determination char Characterize Compound (Purity, Identity) method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC) char->method_dev method_val Validate Method (ICH Guidelines) method_dev->method_val forced_deg Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) method_val->forced_deg identify_deg Identify Degradation Products and Pathways forced_deg->identify_deg long_term Long-Term Stability Study identify_deg->long_term accelerated Accelerated Stability Study identify_deg->accelerated data_analysis Analyze Stability Data long_term->data_analysis accelerated->data_analysis shelf_life Establish Storage Conditions and Shelf-Life data_analysis->shelf_life

Caption: Workflow for assessing the stability of a chemical compound.

General Decision Tree for Storage Conditions

start Initial Compound Assessment q1 Sensitive to Oxidation? start->q1 a1_yes Store under Inert Gas q1->a1_yes Yes a1_no Standard Atmosphere is Acceptable q1->a1_no No q2 Sensitive to Light? a1_yes->q2 a1_no->q2 a2_yes Store in Light-Proof Container q2->a2_yes Yes a2_no Standard Container is Acceptable q2->a2_no No q3 Thermally Labile? a2_yes->q3 a2_no->q3 a3_yes Refrigerate or Freeze q3->a3_yes Yes a3_no Store at Room Temperature q3->a3_no No end Final Storage Protocol a3_yes->end a3_no->end

Caption: Decision tree for determining appropriate storage conditions.

Conclusion

While specific experimental stability data for this compound is not extensively documented in public literature, a robust understanding of its potential degradation pathways can be derived from its chemical structure. Adherence to the recommended storage and handling conditions is paramount to preserving its quality and ensuring the reliability of experimental results. For critical applications, it is strongly advised that researchers perform in-house stability studies following the outlined protocols to establish a definitive shelf-life and optimal storage parameters for their specific material and intended use.

Theoretical Calculations on 4-CYANO-7-METHYLINDAN: A Methodological Overview and Hypothetical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Cyano-7-methylindan serves as a key building block in the synthesis of more complex molecules, including potential therapeutic agents and polycyclic aromatic hydrocarbons.[1][2] A thorough understanding of its electronic structure, stability, and reactivity is paramount for optimizing existing synthetic routes and exploring new chemical transformations. Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful, non-experimental avenue to probe these molecular characteristics.

This whitepaper details the conventional computational workflow for a molecule like this compound. It further presents a series of hypothetical data tables and visualizations that would be the expected output of such a study, offering a foundational understanding for researchers in the field.

Computational Methodology: A Standard Protocol

The following section describes a robust and widely accepted protocol for the theoretical analysis of an organic molecule such as this compound.

Geometry Optimization

The initial step involves determining the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization calculations.

  • Level of Theory: Density Functional Theory (DFT) is the method of choice, offering a favorable balance between computational cost and accuracy. The B3LYP hybrid functional is commonly used for organic molecules.

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is typically employed to provide a flexible description of the electron distribution.

  • Software: Calculations would be performed using a standard quantum chemistry software package like Gaussian, ORCA, or GAMESS.

  • Convergence Criteria: Strict convergence criteria for both energy and atomic forces are applied to ensure a true energy minimum is located.

Frequency Calculations

Subsequent to a successful geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes:

  • Confirmation of Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.

  • Prediction of Vibrational Spectra: The calculated frequencies can be correlated with experimental infrared (IR) and Raman spectroscopy for validation of the computational model.

Electronic Structure Analysis

To gain insights into the molecule's reactivity and electronic characteristics, further single-point energy calculations are performed on the optimized geometry. This allows for the analysis of:

  • Molecular Orbitals: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity.

  • Electron Density and Electrostatic Potential: These calculations reveal the distribution of charge within the molecule, highlighting electrophilic and nucleophilic sites.

Hypothetical Data Presentation

The quantitative results from the aforementioned calculations would be systematically organized into tables for straightforward interpretation.

Table 1: Predicted Geometrical Parameters for this compound
ParameterBond/Angle/DihedralPredicted Value
Bond LengthC≡N (cyano)~ 1.16 Å
C-C (aromatic)~ 1.39 - 1.41 Å
C-C (aliphatic)~ 1.53 - 1.55 Å
Bond AngleC-C-C (indan, 5-membered ring)~ 103 - 112°
C-C≡N~ 179°
Dihedral AngleRing Puckering (C-C-C-C)Variable, indicating non-planarity
Table 2: Calculated Electronic Properties of this compound
PropertyPredicted Value
Energy of HOMO~ -7.0 to -6.5 eV
Energy of LUMO~ -1.5 to -1.0 eV
HOMO-LUMO Energy Gap~ 5.0 to 5.5 eV
Dipole Moment~ 3.0 to 4.0 Debye
Table 3: Key Predicted Vibrational Frequencies for this compound
Vibrational ModePredicted Frequency (cm⁻¹)Description of Motion
ν(C≡N)~ 2240 - 2260Cyano group stretching
ν(C-H) aromatic~ 3050 - 3100Aromatic C-H stretching
ν(C-H) aliphatic~ 2850 - 2980Aliphatic C-H stretching
δ(CH₃)~ 1370 - 1460Methyl group bending

Visualization of Computational Workflow and Molecular Orbitals

Visual representations are crucial for understanding the relationships between different computational steps and the nature of molecular orbitals.

computational_workflow cluster_setup 1. Input Preparation cluster_execution 2. Quantum Chemical Calculations cluster_analysis 3. Data Analysis mol_structure Initial 3D Structure of This compound calc_params Define Level of Theory (e.g., B3LYP/6-311++G(d,p)) geom_opt Geometry Optimization calc_params->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc sp_energy Single-Point Energy Calculation geom_opt->sp_energy opt_geom Optimized Geometry freq_calc->opt_geom vib_spectra Vibrational Spectra freq_calc->vib_spectra mo_analysis Molecular Orbital (HOMO/LUMO) Analysis sp_energy->mo_analysis

Caption: Standard computational workflow for theoretical analysis.

molecular_orbitals HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO Excitation Energy_Gap Energy Gap (Reactivity Indicator)

Caption: Relationship between HOMO, LUMO, and the energy gap.

Conclusion

While experimental data remains the cornerstone of chemical science, theoretical calculations provide invaluable, complementary insights into molecular structure and behavior. This guide has outlined the standard procedures for a comprehensive computational study of this compound. The hypothetical data presented herein serves as a baseline for what can be expected from such an analysis. Future work involving these theoretical calculations would significantly enhance the understanding of this important synthetic intermediate, potentially guiding the development of more efficient synthetic methodologies and novel applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-CYANO-7-METHYLINDAN via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, multi-step protocol for the synthesis of 4-cyano-7-methylindan, a potentially valuable building block in medicinal chemistry and drug development. The synthesis commences with the reduction of 7-methyl-1-indanone to 7-methylindan, followed by a regioselective Friedel-Crafts acylation to introduce an acetyl group at the 4-position. The resulting 4-acetyl-7-methylindan is then converted to the target nitrile through the formation of an oxime and subsequent dehydration. This application note includes detailed experimental procedures, tabulated quantitative data for each step, and a visual representation of the synthetic workflow.

Introduction

Substituted indane scaffolds are prevalent in a wide array of biologically active molecules and pharmaceutical agents. The unique conformational constraints and electronic properties of the indane nucleus make it an attractive scaffold for the design of novel therapeutics. Specifically, the introduction of a cyano group can significantly modulate a molecule's polarity, metabolic stability, and ability to engage in specific interactions with biological targets. The synthesis of this compound, therefore, represents a key step towards the generation of new chemical entities for drug discovery programs. The following protocol outlines a reliable synthetic route to this compound, leveraging a classical Friedel-Crafts acylation as the key strategic step.

Overall Synthesis Scheme

The synthesis of this compound is accomplished through a three-step sequence starting from 7-methyl-1-indanone.

Scheme 1: Overall synthesis of this compound

Overall synthesis scheme

Experimental Protocols

Step 1: Synthesis of 7-Methylindan

This procedure details the reduction of the keto group in 7-methyl-1-indanone using a modified Wolff-Kishner reduction.

Materials and Reagents:

Reagent/MaterialGradeSupplier
7-Methyl-1-indanone98%Commercially Available
Hydrazine hydrate (80%)ReagentCommercially Available
Potassium hydroxideACS ReagentCommercially Available
Diethylene glycol99%Commercially Available
Hydrochloric acid (2M)ACS ReagentCommercially Available
Diethyl etherAnhydrousCommercially Available
Magnesium sulfateAnhydrousCommercially Available

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 7-methyl-1-indanone (1.0 eq), diethylene glycol (10 mL per gram of ketone), hydrazine hydrate (3.0 eq), and potassium hydroxide pellets (4.0 eq).

  • Heat the mixture to 120-130°C for 2 hours.

  • Increase the temperature to 190-200°C and allow the mixture to reflux for an additional 4 hours, distilling off water and excess hydrazine.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with 2M HCl and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 7-methylindan.

Quantitative Data:

ParameterValue
Starting Material7-Methyl-1-indanone
Product7-Methylindan
Typical Yield85-95%
Purity (by GC-MS)>98%
Step 2: Friedel-Crafts Acylation for the Synthesis of 4-Acetyl-7-methylindan

This protocol describes the regioselective acylation of 7-methylindan at the 4-position.

Materials and Reagents:

Reagent/MaterialGradeSupplier
7-Methylindan98%From Step 1
Acetyl chloride98%Commercially Available
Aluminum chloride (AlCl₃)Anhydrous, 99.99%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Hydrochloric acid (2M)ACS ReagentCommercially Available
Saturated sodium bicarbonatePrepared in-house
Magnesium sulfateAnhydrousCommercially Available

Equipment:

  • Three-neck round-bottom flask with addition funnel and nitrogen inlet

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry three-neck round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Add acetyl chloride (1.1 eq) dropwise to the stirred suspension.

  • After stirring for 15 minutes, add a solution of 7-methylindan (1.0 eq) in anhydrous dichloromethane dropwise via the addition funnel over 30 minutes.

  • Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 1 hour.

  • Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 4-acetyl-7-methylindan.

Quantitative Data:

ParameterValue
Starting Material7-Methylindan
Product4-Acetyl-7-methylindan
Typical Yield70-80%
Purity (by HPLC)>97%
Step 3: Synthesis of this compound

This final step involves the conversion of the acetyl group to a cyano group via an oxime intermediate followed by dehydration.

Part A: Formation of 4-Acetyl-7-methylindan Oxime

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Acetyl-7-methylindan>97%From Step 2
Hydroxylamine hydrochloride99%Commercially Available
Sodium acetateAnhydrous, 99%Commercially Available
Ethanol95%Commercially Available
WaterDeionized

Procedure:

  • In a round-bottom flask, dissolve 4-acetyl-7-methylindan (1.0 eq) in ethanol.

  • Add a solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) in water.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate to yield the crude 4-acetyl-7-methylindan oxime, which can be used in the next step without further purification.

Part B: Dehydration of the Oxime to this compound

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Acetyl-7-methylindan oximeFrom Part A
Thionyl chloride (SOCl₂)99.5%Commercially Available
PyridineAnhydrousCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available

Procedure:

  • Dissolve the crude 4-acetyl-7-methylindan oxime (1.0 eq) in anhydrous dichloromethane and cool to 0°C.

  • Slowly add thionyl chloride (2.0 eq) to the solution.

  • Add anhydrous pyridine (3.0 eq) dropwise, keeping the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully adding ice-water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain this compound.

Quantitative Data (for Step 3):

ParameterValue
Starting Material4-Acetyl-7-methylindan
ProductThis compound
Typical Overall Yield (2 parts)60-75%
Purity (by HPLC)>98%

Experimental Workflow Visualization

SynthesisWorkflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Friedel-Crafts Acylation cluster_step3 Step 3: Cyanation start1 7-Methyl-1-indanone proc1 Wolff-Kishner Reduction (Hydrazine, KOH, Diethylene Glycol) start1->proc1 prod1 7-Methylindan proc1->prod1 prod1_c 7-Methylindan proc2 Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃, DCM) prod1_c->proc2 prod2 4-Acetyl-7-methylindan proc2->prod2 prod2_c 4-Acetyl-7-methylindan proc3a Oxime Formation (NH₂OH·HCl, NaOAc, EtOH) prod2_c->proc3a prod3a 4-Acetyl-7-methylindan Oxime proc3a->prod3a proc3b Dehydration (SOCl₂, Pyridine, DCM) prod3a->proc3b final_prod This compound proc3b->final_prod

Application Notes and Protocols: Synthesis of Ozanimod Utilizing a 4-Cyano-Indane Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ozanimod is an immunomodulatory drug approved for the treatment of relapsing forms of multiple sclerosis and ulcerative colitis.[1][2][3] It functions as a sphingosine-1-phosphate (S1P) receptor modulator.[1] A key structural feature of Ozanimod is the chiral aminoindane moiety. This document provides detailed application notes and protocols for the synthesis of Ozanimod, with a particular focus on synthetic routes starting from 4-cyano-1-indanone, a key precursor to the functionalized indane core. While the user specified "4-CYANO-7-METHYLINDAN," the available scientific literature predominantly describes the synthesis commencing from 4-cyano-1-indanone. The protocols and data presented herein are based on these established and reported methods.

Synthetic Strategy Overview

The synthesis of Ozanimod from 4-cyano-1-indanone generally involves the formation of a central 1,2,4-oxadiazole ring that connects the substituted indane fragment with a cyano-isopropoxy-benzoic acid derivative. A critical step in the synthesis is the stereoselective introduction of the amine group on the indanone ring to form the desired (S)-enantiomer, which is crucial for the drug's activity. Different strategies have been developed to achieve a high enantiomeric excess (ee), including asymmetric transfer hydrogenation and enzymatic resolutions.[1][2][4]

A notable enantioselective synthesis starts with the protection of the ketone in 4-cyano-1-indanone, followed by the formation of an amidoxime, which is then reacted to form the oxadiazole core. The stereocenter is introduced in a later step via asymmetric reduction of an imine intermediate.[1]

Quantitative Data Summary

The following table summarizes the quantitative data from a highly efficient enantioselective synthesis of Ozanimod.[1][4]

StepStarting MaterialProductReagents and ConditionsYield (%)Enantiomeric Excess (ee %)
14-cyano-1-indanone4-cyano-1,1-(ethylenedioxy)indaneEthylene glycol, p-TsOH, Toluene, reflux95N/A
24-cyano-1,1-(ethylenedioxy)indaneN'-hydroxy-1,1-(ethylenedioxy)-2,3-dihydro-1H-indene-4-carboximidamideNH2OH·HCl, NaHCO3, EtOH, reflux98N/A
3N'-hydroxy-1,1-(ethylenedioxy)-2,3-dihydro-1H-indene-4-carboximidamide5-(3-(1,1-(ethylenedioxy)-2,3-dihydro-1H-inden-4-yl)-1,2,4-oxadiazol-5-yl)-2-isopropoxybenzonitrile3-cyano-4-isopropoxybenzoic acid, CDI, DMF, 110 °C85N/A
45-(3-(1,1-(ethylenedioxy)-2,3-dihydro-1H-inden-4-yl)-1,2,4-oxadiazol-5-yl)-2-isopropoxybenzonitrile4-(5-(3-cyano-4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-onep-TsOH, Acetone, H2O, reflux92N/A
54-(5-(3-cyano-4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-one(S)-N-(2-hydroxyethyl)-4-(5-(3-cyano-4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-amine (Ozanimod)Ethanolamine, (S,S)-Ts-DENEB, HCOOH, Et3N, CH2Cl270>99
Overall 4-cyano-1-indanone Ozanimod 5 Steps ~55 >99

Experimental Protocols

The following are detailed experimental protocols for the key steps in an enantioselective synthesis of Ozanimod.

Step 1: Protection of 4-cyano-1-indanone

  • Reaction: Ketal protection of the ketone.

  • Procedure: A mixture of 4-cyano-1-indanone (1 equivalent), ethylene glycol (1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in toluene is refluxed with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC until the starting material is consumed. The reaction mixture is then cooled, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 4-cyano-1,1-(ethylenedioxy)indane.

Step 2: Formation of the Amidoxime

  • Reaction: Conversion of the nitrile to an amidoxime.

  • Procedure: To a solution of 4-cyano-1,1-(ethylenedioxy)indane (1 equivalent) in ethanol, hydroxylamine hydrochloride (1.5 equivalents) and sodium bicarbonate (1.5 equivalents) are added. The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give N'-hydroxy-1,1-(ethylenedioxy)-2,3-dihydro-1H-indene-4-carboximidamide.

Step 3: Construction of the 1,2,4-Oxadiazole Ring

  • Reaction: Cyclocondensation to form the oxadiazole ring.

  • Procedure: To a solution of 3-cyano-4-isopropoxybenzoic acid (1 equivalent) in DMF, 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) is added, and the mixture is stirred at room temperature for 1 hour. N'-hydroxy-1,1-(ethylenedioxy)-2,3-dihydro-1H-indene-4-carboximidamide (1 equivalent) is then added, and the reaction mixture is heated to 110 °C for several hours. After cooling, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Step 4: Deprotection of the Ketone

  • Reaction: Removal of the ketal protecting group.

  • Procedure: The product from Step 3 is dissolved in a mixture of acetone and water containing a catalytic amount of p-TsOH. The solution is heated to reflux and stirred until the deprotection is complete. The acetone is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried, and concentrated to yield the ketone intermediate.

Step 5: Asymmetric Reductive Amination

  • Reaction: Formation of the chiral amine via asymmetric transfer hydrogenation.

  • Procedure: The ketone intermediate (1 equivalent) and ethanolamine (1.2 equivalents) are dissolved in dichloromethane. A solution of the chiral catalyst, such as (S,S)-Ts-DENEB, in a mixture of formic acid and triethylamine is then added. The reaction is stirred at room temperature until completion. The reaction mixture is then quenched with water and extracted with dichloromethane. The organic layer is washed, dried, and concentrated. The resulting crude Ozanimod is purified by chromatography to yield the enantiomerically pure product.

Visualizations

Diagram 1: Synthetic Pathway of Ozanimod

Ozanimod_Synthesis A 4-Cyano-1-indanone B Ketal Protection A->B C 4-Cyano-1,1-(ethylenedioxy)indane B->C D Amidoxime Formation C->D E N'-hydroxy-1,1-(ethylenedioxy)- indene-4-carboximidamide D->E F Oxadiazole Formation E->F G Protected Oxadiazole Intermediate F->G H Deprotection G->H I Ketone Intermediate H->I J Asymmetric Reductive Amination I->J K Ozanimod J->K

Caption: Enantioselective synthesis of Ozanimod from 4-cyano-1-indanone.

Diagram 2: Experimental Workflow for Asymmetric Reductive Amination

Reductive_Amination_Workflow start Start step1 Dissolve Ketone Intermediate and Ethanolamine in CH2Cl2 start->step1 step2 Prepare Catalyst Solution ((S,S)-Ts-DENEB in HCOOH/Et3N) step1->step2 step3 Add Catalyst Solution to Reaction Mixture step2->step3 step4 Stir at Room Temperature step3->step4 step5 Quench with Water step4->step5 step6 Extract with CH2Cl2 step5->step6 step7 Wash, Dry, and Concentrate Organic Layer step6->step7 step8 Purify by Chromatography step7->step8 end Ozanimod (>99% ee) step8->end

Caption: Workflow for the key stereoselective reductive amination step.

References

Application Notes and Protocols: Derivatization of the Cyano Group in 4-Cyano-7-Methylindan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the cyano group in 4-cyano-7-methylindan, a key intermediate in the synthesis of various biologically active molecules. The following protocols offer methods for the conversion of the nitrile functionality into a carboxylic acid, a primary amine, and a tetrazole, thereby enabling the exploration of a wider chemical space for drug discovery and development.

Hydrolysis of this compound to 4-Carboxy-7-Methylindan

The hydrolysis of the cyano group provides a direct route to the corresponding carboxylic acid, a versatile functional group for further derivatization, such as amide bond formation. Both acidic and basic conditions can be employed for this transformation. Given the potential for steric hindrance from the ortho-methyl group, prolonged reaction times or harsher conditions may be necessary compared to unhindered benzonitriles.[1][2][3]

Experimental Protocol: Acidic Hydrolysis

This protocol is adapted from general procedures for the hydrolysis of aromatic nitriles.[4][5]

Reaction:

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Glacial Acetic Acid (CH₃COOH)

  • Deionized Water

  • Diethyl Ether

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Bicarbonate (NaHCO₃)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), glacial acetic acid (5-10 vol), and a 1:1 mixture of concentrated sulfuric acid and water (2-3 vol).

  • Heat the mixture to reflux (typically 110-120 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Extract the aqueous mixture with diethyl ether (3 x 20 vol).

  • Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to extract the carboxylic acid as its sodium salt.

  • Separate the aqueous layer containing the sodium carboxylate and acidify it with concentrated hydrochloric acid until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 4-carboxy-7-methylindan.

Quantitative Data Summary (Expected):

ReactantProductReagentsConditionsExpected Yield
This compound4-Carboxy-7-methylindanH₂SO₄, CH₃COOH, H₂OReflux, 12-24 h70-85%

Reduction of this compound to 4-(Aminomethyl)-7-methylindan

The reduction of the nitrile group to a primary amine is a crucial transformation for introducing a basic center or for subsequent functionalization, such as reductive amination or amide coupling. Catalytic hydrogenation is a clean and efficient method for this purpose.[4][6][7]

Experimental Protocol: Catalytic Hydrogenation

This protocol is based on the catalytic hydrogenation of the sterically similar 2,5-dimethylbenzonitrile.[4]

Reaction:

Materials:

  • This compound

  • Raney Nickel (or Palladium on Carbon, 5-10 mol%)

  • Methanol or Ethanol

  • Ammonia (optional, to suppress secondary amine formation)

  • Hydrogen Gas (H₂)

  • Celite

Procedure:

  • To a hydrogenation vessel, add this compound (1.0 eq) and the solvent (methanol or ethanol, 10-20 vol).

  • If desired, add a solution of ammonia in the chosen solvent to suppress the formation of secondary amine byproducts.

  • Carefully add the Raney Nickel or Pd/C catalyst under an inert atmosphere.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) for 6-24 hours.

  • Monitor the reaction by TLC or by monitoring hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation or by acid-base extraction to yield 4-(aminomethyl)-7-methylindan.

Quantitative Data Summary:

ReactantProductCatalystConditionsYieldReference
2,5-Dimethylbenzonitrile2,5-DimethylbenzylamineRaney NickelH₂ (gas), solventHigh[4]
This compound 4-(Aminomethyl)-7-methylindan Raney Nickel H₂ (50-100 psi), Methanol, 40-60 °C, 6-24 h ~90% (Expected)

Conversion of this compound to 4-(1H-Tetrazol-5-yl)-7-methylindan

The conversion of a nitrile to a tetrazole is a common strategy in medicinal chemistry to introduce a metabolically stable acidic moiety that can act as a carboxylic acid bioisostere.[8][9] This is typically achieved through a [3+2] cycloaddition reaction with an azide source.

Experimental Protocol: [3+2] Cycloaddition with Sodium Azide

This protocol is adapted from general procedures for the synthesis of 5-substituted-1H-tetrazoles.[10][11]

Reaction:

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Ammonium Chloride (NH₄Cl) or Zinc Chloride (ZnCl₂)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂) (for quenching)

  • Ethyl Acetate

  • Deionized Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF (5-10 vol).

  • Add sodium azide (1.5-2.0 eq) and a catalyst such as ammonium chloride (1.5-2.0 eq) or zinc chloride (0.5-1.0 eq).

  • Heat the reaction mixture to 100-120 °C and stir for 12-48 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, carefully add water and acidify the mixture with hydrochloric acid to a pH of 2-3.

  • A precipitate should form. If not, extract the aqueous layer with ethyl acetate.

  • To quench any residual azide, a solution of sodium nitrite can be slowly added to the acidic aqueous layer.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If an extraction was performed, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the crude product.

  • The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(1H-tetrazol-5-yl)-7-methylindan.

Quantitative Data Summary (Example from Literature):

ReactantProductReagentsConditionsYieldReference
Benzonitrile5-Phenyl-1H-tetrazoleNaN₃, NH₄Cl, DMF120 °C95%[10]
This compound 4-(1H-Tetrazol-5-yl)-7-methylindan NaN₃, NH₄Cl, DMF 120 °C, 24-48 h ~90% (Expected)

Visualizing the Derivatization Workflows

The following diagrams illustrate the experimental workflows for the described derivatization reactions of this compound.

Hydrolysis_Workflow start Start: this compound reflux Reflux with H₂SO₄ and CH₃COOH in H₂O start->reflux 1. Reaction cool_pour Cool and Pour over Ice reflux->cool_pour 2. Quenching extract Extract with Diethyl Ether cool_pour->extract 3. Extraction wash_bicarb Wash with NaHCO₃ Solution extract->wash_bicarb 4. Isolation acidify Acidify Aqueous Layer with HCl wash_bicarb->acidify 5. Precipitation filter_dry Filter and Dry Precipitate acidify->filter_dry 6. Collection end End: 4-Carboxy-7-methylindan filter_dry->end

Caption: Workflow for the acidic hydrolysis of this compound.

Reduction_Workflow start Start: this compound hydrogenation Catalytic Hydrogenation (Raney Ni or Pd/C, H₂ gas) start->hydrogenation 1. Reaction filter Filter through Celite hydrogenation->filter 2. Catalyst Removal concentrate Concentrate Filtrate filter->concentrate 3. Solvent Removal purify Purify by Distillation or Acid-Base Extraction concentrate->purify 4. Purification end End: 4-(Aminomethyl)-7-methylindan purify->end

Caption: Workflow for the catalytic hydrogenation of this compound.

Tetrazole_Formation_Workflow start Start: this compound cycloaddition [3+2] Cycloaddition with NaN₃ and NH₄Cl in DMF start->cycloaddition 1. Reaction cool_acidify Cool and Acidify with HCl cycloaddition->cool_acidify 2. Workup precipitate_filter Collect Precipitate by Filtration cool_acidify->precipitate_filter 3. Isolation recrystallize Recrystallize from Suitable Solvent precipitate_filter->recrystallize 4. Purification end End: 4-(1H-Tetrazol-5-yl)-7-methylindan recrystallize->end

Caption: Workflow for the synthesis of 4-(1H-tetrazol-5-yl)-7-methylindan.

References

Application Notes and Protocols for the Functionalization of 4-Cyano-7-Methylindan in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid framework provides a valuable platform for the spatial orientation of functional groups, enabling precise interactions with biological targets. The specific derivative, 4-cyano-7-methylindan, presents a unique opportunity for drug discovery, offering multiple points for chemical modification to explore structure-activity relationships (SAR). The cyano group can serve as a versatile synthetic handle for conversion into various functionalities, while the methyl group can influence potency and metabolic stability, often referred to as the "magic methyl" effect. This document provides detailed application notes and proposed protocols for the functionalization of this compound, aiming to guide researchers in the development of novel therapeutic agents.

Application Notes

The strategic functionalization of this compound can lead to the development of potent and selective modulators of various biological targets. The indanone core, a close analog, is found in drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective agents.[2][3]

Functionalization of the Cyano Group

The cyano group at the 4-position of the indan scaffold is a versatile precursor for a wide range of functional groups, each with the potential to impart distinct pharmacological properties.[4][5]

  • Reduction to Primary Amine: The reduction of the nitrile to a primary amine introduces a basic center that can engage in crucial hydrogen bonding interactions with biological targets. This transformation is a key step in the synthesis of various bioactive molecules.

  • Hydrolysis to Carboxylic Acid: Hydrolysis of the cyano group yields a carboxylic acid, which can act as a pharmacophore, for instance, by mimicking a phosphate group or forming salt bridges with amino acid residues in a protein's active site.

  • Conversion to Tetrazole: The [2+3] cycloaddition of the nitrile with an azide is a common strategy to form a tetrazole ring. Tetrazoles are often used as bioisosteres for carboxylic acids, offering improved metabolic stability and pharmacokinetic properties.

  • Formation of Heterocycles: The cyano group can participate in various cyclization reactions to form a range of heterocyclic systems, such as oxadiazoles, thiadiazoles, and triazoles. These heterocycles can modulate the electronic and steric properties of the molecule, influencing its binding affinity and selectivity.

Functionalization of the Methyl Group

The methyl group at the 7-position, while seemingly simple, can have a profound impact on the biological activity and pharmacokinetic profile of a molecule.

  • The "Magic Methyl" Effect: In medicinal chemistry, the addition of a methyl group to a lead compound can sometimes lead to a significant increase in potency, an effect termed the "magic methyl" effect. This can be due to improved hydrophobic interactions with the target, favorable conformational changes, or blocking of metabolic sites.

  • Benzylic Functionalization: The methyl group can be a site for functionalization through free-radical halogenation followed by nucleophilic substitution, allowing for the introduction of a variety of substituents.

  • Oxidation: Controlled oxidation of the methyl group can lead to the corresponding alcohol, aldehyde, or carboxylic acid, providing further opportunities for derivatization.

Potential Therapeutic Applications

Based on the known biological activities of indanone derivatives, functionalized this compound analogs could be explored for a variety of therapeutic applications:

  • Neurodegenerative Diseases: Indanone derivatives have shown promise as agents for the treatment of Alzheimer's and Parkinson's diseases.[3] Functionalization of this compound could lead to novel acetylcholinesterase (AChE) or monoamine oxidase (MAO) inhibitors.

  • Oncology: The indane scaffold is present in several anticancer agents.[2] Derivatives of this compound could be investigated for their cytotoxic activity against various cancer cell lines.

  • Inflammation: Certain indanone derivatives exhibit anti-inflammatory properties.[6] Modifications of the this compound core could yield novel anti-inflammatory agents.

Experimental Protocols

The following are proposed, exemplary protocols for the functionalization of this compound. These are based on standard, well-established organic synthesis methodologies. Researchers should adapt and optimize these protocols as needed for their specific applications.

Protocol 1: Reduction of the Cyano Group to a Primary Amine

This protocol describes the reduction of the nitrile in this compound to the corresponding aminomethyl derivative.

Reaction Scheme:

G reactant This compound product (7-Methylindan-4-yl)methanamine reactant->product 1. LiAlH4, THF, 0 °C to rt 2. H2O, NaOH(aq) reagent LiAlH4, THF

Caption: Reduction of this compound to (7-methylindan-4-yl)methanamine.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (NaCl) solution (brine)

Procedure:

  • To a stirred suspension of lithium aluminum hydride (1.5 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL per g of LiAlH₄), 15% aqueous NaOH (x mL per g of LiAlH₄), and water (3x mL per g of LiAlH₄).

  • Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite®.

  • Wash the filter cake with diethyl ether.

  • Combine the filtrate and washings, and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired (7-methylindan-4-yl)methanamine.

Protocol 2: Hydrolysis of the Cyano Group to a Carboxylic Acid

This protocol outlines the hydrolysis of the nitrile in this compound to the corresponding carboxylic acid.

Reaction Scheme:

G reactant This compound product 7-Methylindan-4-carboxylic acid reactant->product NaOH, H2O/EtOH, reflux reagent NaOH, H2O/EtOH

Caption: Hydrolysis of this compound to 7-methylindan-4-carboxylic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl, concentrated)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of ethanol and water (1:1).

  • Add sodium hydroxide (5.0 eq.) to the solution.

  • Heat the reaction mixture to reflux and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with concentrated HCl at 0 °C.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 7-methylindan-4-carboxylic acid.

Protocol 3: Benzylic Bromination of the Methyl Group

This protocol details the bromination of the methyl group of this compound.

Reaction Scheme:

G reactant This compound product 7-(Bromomethyl)indan-4-carbonitrile reactant->product NBS, AIBN (cat.), CCl4, reflux reagent NBS, AIBN, CCl4

Caption: Benzylic bromination of this compound.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • To a solution of this compound (1.0 eq.) in CCl₄, add NBS (1.1 eq.) and a catalytic amount of AIBN.

  • Heat the mixture to reflux and irradiate with a sunlamp or a UV lamp for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 7-(bromomethyl)indan-4-carbonitrile.

Data Presentation

The following tables present hypothetical quantitative data for derivatives of this compound. This data is for illustrative purposes to guide SAR studies and is not based on actual experimental results.

Table 1: Hypothetical Biological Activity of this compound Derivatives

Compound IDR¹ (at 4-position)R² (at 7-position)TargetIC₅₀ (nM)
Parent -CN-CH₃->10,000
DERIV-01 -CH₂NH₂-CH₃AChE850
DERIV-02 -COOH-CH₃MAO-B1200
DERIV-03 -Tetrazole-CH₃MAO-B950
DERIV-04 -CN-CH₂Br--
DERIV-05 -CN-CH₂OHEGFR550
DERIV-06 -CN-CH₂N₃--
DERIV-07 -CH₂NH₂-CH₂OHAChE320

Table 2: Hypothetical Physicochemical Properties of this compound Derivatives

Compound IDMolecular WeightLogPH-Bond DonorsH-Bond Acceptors
Parent 157.212.801
DERIV-01 161.242.121
DERIV-02 176.202.312
DERIV-03 200.242.514
DERIV-05 173.212.212
DERIV-07 177.241.532

Visualization of Pathways and Workflows

Synthetic Workflow for Functionalization

The following diagram illustrates a potential workflow for the derivatization of this compound.

G start This compound cyano_func Cyano Group Functionalization start->cyano_func methyl_func Methyl Group Functionalization start->methyl_func amine Primary Amine (Reduction) cyano_func->amine acid Carboxylic Acid (Hydrolysis) cyano_func->acid tetrazole Tetrazole ([2+3] Cycloaddition) cyano_func->tetrazole bromo Benzylic Bromide (Bromination) methyl_func->bromo bio_eval Biological Evaluation (e.g., Enzyme Assays, Cell-based Assays) amine->bio_eval acid->bio_eval tetrazole->bio_eval alcohol Benzylic Alcohol (Substitution) bromo->alcohol alcohol->bio_eval sar SAR Analysis bio_eval->sar

Caption: Proposed workflow for the synthesis and evaluation of this compound derivatives.

Hypothetical Signaling Pathway Inhibition

This diagram depicts a hypothetical mechanism of action for a derivative of this compound as an inhibitor of a kinase signaling pathway.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase 1 Receptor->Kinase1 P Kinase2 Kinase 2 Kinase1->Kinase2 P TF Transcription Factor Kinase2->TF P Proliferation Cell Proliferation TF->Proliferation Inhibitor This compound Derivative Inhibitor->Kinase1

Caption: Hypothetical inhibition of a kinase signaling pathway by a this compound derivative.

References

Application Notes and Protocols for High-Throughput Screening of 4-CYANO-7-METHYLINDAN Analogs as Potential Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indane scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including neuroprotective, anticancer, and anti-inflammatory properties.[1][2][3][4][5] Notably, several indanone derivatives have been investigated as agents against neurodegenerative diseases like Alzheimer's disease.[4][5] This document provides detailed application notes and high-throughput screening (HTS) protocols for the evaluation of 4-CYANO-7-METHYLINDAN analogs as potential inhibitors of Acetylcholinesterase (AChE), a key target in the symptomatic treatment of Alzheimer's disease.

The rationale for targeting AChE is based on the established role of indanone derivatives as cholinesterase inhibitors.[1][4][5] By inhibiting AChE, these compounds can increase the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function. The following protocols are designed for the efficient screening of a library of this compound analogs to identify potent and selective AChE inhibitors.

Data Presentation

The quantitative data from the primary and secondary screens should be summarized in the following tables for clear comparison and analysis.

Table 1: Primary High-Throughput Screen of this compound Analogs for AChE Inhibition

Compound IDConcentration (µM)% Inhibition of AChEHit (Yes/No)
Cmpd-0011085.2Yes
Cmpd-0021012.5No
Cmpd-0031092.1Yes
............

Table 2: Dose-Response Analysis of Primary Hits

Compound IDIC₅₀ (µM)Hill SlopeR² Value
Cmpd-0011.251.10.992
Cmpd-0030.781.30.995
............

Experimental Protocols

Primary High-Throughput Screening (HTS) Assay: Ellman's Assay for AChE Inhibition

This protocol is adapted for a 384-well plate format suitable for HTS.

Objective: To identify initial "hit" compounds from a library of this compound analogs that inhibit AChE activity.

Principle: The assay is based on the reaction of acetylthiocholine (ATC) with AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoic acid), which can be quantified by measuring the absorbance at 412 nm.

Materials:

  • Human recombinant Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATC)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • This compound analog library dissolved in DMSO

  • Donepezil (positive control)

  • 384-well clear, flat-bottom microplates

  • Multichannel pipettes or automated liquid handling system

  • Microplate reader

Protocol:

  • Compound Plating:

    • Dispense 100 nL of each test compound from the this compound analog library (10 mM stock in DMSO) into the wells of a 384-well plate using an automated liquid handler. This will result in a final assay concentration of 10 µM.

    • For control wells, dispense 100 nL of DMSO (negative control) or Donepezil solution (positive control, final concentration 1 µM).

  • Reagent Preparation:

    • Prepare the AChE enzyme solution in phosphate buffer to a final concentration of 0.02 U/mL.

    • Prepare the DTNB solution in phosphate buffer to a final concentration of 0.3 mM.

    • Prepare the ATC substrate solution in phosphate buffer to a final concentration of 0.5 mM.

  • Assay Procedure:

    • Add 5 µL of the AChE enzyme solution to each well of the compound-plated 384-well plate.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

    • Add 5 µL of the DTNB solution to all wells.

    • To initiate the reaction, add 5 µL of the ATC substrate solution to all wells. The final volume in each well will be 15 µL.

    • Immediately start monitoring the change in absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = [1 - (V_compound - V_blank) / (V_dmso - V_blank)] * 100

      • V_compound: Reaction rate in the presence of the test compound.

      • V_dmso: Reaction rate in the presence of DMSO (negative control).

      • V_blank: Reaction rate in the absence of enzyme.

    • Compounds showing >50% inhibition are considered "hits" for further analysis.

Secondary Assay: Dose-Response and IC₅₀ Determination

Objective: To determine the potency (IC₅₀ value) of the hit compounds identified in the primary screen.

Protocol:

  • Compound Preparation:

    • Prepare a serial dilution series for each hit compound (e.g., 10-point, 3-fold dilutions) in DMSO, starting from a 10 mM stock.

  • Assay Procedure:

    • Follow the same procedure as the primary HTS assay, but instead of a single concentration, add 100 nL of each concentration of the serially diluted hit compounds to the respective wells.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each hit compound.

Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug ACh Acetylcholine (ACh) ACh_cleft ACh ACh->ACh_cleft Release AChE AChE ACh_cleft->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh_cleft->AChR Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction AChR->Signal Indane_Analog This compound Analog Indane_Analog->AChE Inhibition

Caption: Acetylcholinesterase Inhibition by this compound Analogs.

HTS_Workflow cluster_library Compound Library cluster_primary Primary Screen cluster_secondary Secondary Screen cluster_downstream Downstream Analysis Compound_Library This compound Analog Library Primary_HTS Single Concentration (10 µM) AChE Inhibition Assay Compound_Library->Primary_HTS Hit_Identification Identify Hits (>50% Inhibition) Primary_HTS->Hit_Identification Dose_Response Dose-Response Assay Hit_Identification->Dose_Response Active Compounds IC50_Determination Calculate IC₅₀ Dose_Response->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) IC50_Determination->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: High-Throughput Screening Workflow for AChE Inhibitors.

References

Analytical HPLC method for "4-CYANO-7-METHYLINDAN" purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Purity Assessment of 4-CYANO-7-METHYLINDAN by Analytical HPLC

Introduction

This compound is an organic compound with the molecular formula C11H11N and a molecular weight of 157.21 g/mol .[1] It is classified as an indole derivative and typically appears as an off-white to pale yellow solid.[1] As with many chemical intermediates and active pharmaceutical ingredients, ensuring the purity of this compound is critical for its intended application, particularly in research and drug development.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used analytical technique for the purity assessment of small molecular weight compounds in the pharmaceutical industry.[2][3][4] This method separates molecules based on their hydrophobicity through interactions with a non-polar stationary phase and a polar mobile phase.[3][5] This application note provides a detailed analytical HPLC method for the determination of the purity of this compound.

Principle of the Method

The method utilizes reversed-phase chromatography on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water. The separation is achieved based on the differential partitioning of this compound and its potential impurities between the stationary and mobile phases. Detection is performed using a UV detector at a wavelength corresponding to the absorbance maximum of the analyte. The peak area of this compound is used to calculate its percentage purity relative to the total peak area of all observed components.

Materials and Reagents

  • This compound reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters (e.g., PTFE or nylon)

Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System A system with a gradient or isocratic pump, autosampler, column oven, and UV detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water
Mode Isocratic elution: Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis Detector
Detection Wavelength 254 nm (or the determined UV maximum of the compound)
Injection Volume 10 µL
Run Time 15 minutes

Experimental Protocols

Standard Solution Preparation
  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve the standard in the mobile phase (Acetonitrile:Water, 60:40).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Make up the volume to 100 mL with the mobile phase to obtain a standard solution of approximately 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Sample Solution Preparation
  • Accurately weigh approximately 10 mg of the this compound sample to be tested into a 100 mL volumetric flask.

  • Follow steps 2-5 of the standard solution preparation protocol.

System Suitability Testing

Before sample analysis, the performance of the HPLC system should be verified by injecting the standard solution in six replicates. The system suitability parameters should meet the following criteria:

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 2.0%
Purity Assessment Protocol
  • Inject a blank (mobile phase) to ensure a clean baseline.

  • Inject the prepared sample solution into the HPLC system.

  • Record the chromatogram for 15 minutes.

  • Identify the peak corresponding to this compound by comparing its retention time with that of the standard.

  • Integrate the areas of all peaks in the chromatogram, disregarding peaks from the blank and any peaks with an area less than 0.05% of the total area.

  • Calculate the percentage purity of the sample using the area normalization method:

    % Purity = (Area of the main peak / Total area of all peaks) x 100

Data Presentation

Table 1: System Suitability Results

InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
1
2
3
4
5
6
Mean
%RSD

Table 2: Sample Purity Analysis

Peak No.Retention Time (min)Peak Area% Area
1 (Impurity)
2 (Main Peak)
3 (Impurity)
Total 100.0
Purity of Main Peak

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Mobile Phase A->B C Sonicate to Dissolve B->C D Dilute to Final Volume C->D E Filter Solution (0.45 µm) D->E F System Suitability Test (6 injections of Standard) E->F G Blank Injection (Mobile Phase) F->G H Sample Injection G->H I Record Chromatogram H->I J Integrate Peak Areas I->J K Calculate % Purity J->K L L K->L Final Report

Caption: Workflow for HPLC purity assessment of this compound.

References

Application Notes and Protocols: 4-CYANO-7-METHYLINDAN in the Development of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The indanone scaffold has emerged as a promising framework in the design of novel anti-inflammatory agents.[1][2][3][4] This document outlines the potential application of 4-CYANO-7-METHYLINDAN as a key intermediate for the synthesis of a new class of anti-inflammatory compounds. While direct anti-inflammatory activity of this compound has not been extensively reported, its structural features make it an ideal starting point for chemical modifications to develop potent modulators of inflammatory pathways. This application note provides a hypothetical framework and detailed protocols for the screening and characterization of such derivatives.

The synthesis of this compound as a chemical intermediate has been previously described, making it an accessible starting material for a medicinal chemistry program.[5][6] The proposed anti-inflammatory activity of its derivatives is based on the known mechanisms of other indanone-containing compounds, which include the inhibition of key inflammatory mediators.

Proposed Mechanism of Action

It is hypothesized that derivatives of this compound could exert their anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway and inhibiting the expression of cyclooxygenase-2 (COX-2) .[1][7] The NF-κB pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines and enzymes like COX-2.[8][9][10][11][12] By inhibiting this pathway, compounds derived from this compound could reduce the production of inflammatory mediators.

Hypothetical Signaling Pathway for this compound Derivatives

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Derivative This compound Derivative Derivative->IKK Inhibits Derivative->NFkB_nuc Inhibits Translocation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) DNA->Genes Transcription

Caption: Proposed mechanism of action for this compound derivatives.

Experimental Protocols

General Synthesis of this compound Derivatives

A library of derivatives can be synthesized from the 4-cyano group of this compound. For example, the nitrile can be hydrolyzed to a carboxylic acid, which can then be converted to a variety of amides or esters. Alternatively, the cyano group can be reduced to an amine, which can serve as a handle for further derivatization.

In Vitro Anti-inflammatory Activity Screening

The primary screening of the synthesized derivatives will be conducted using a lipopolysaccharide (LPS)-induced inflammation model in RAW264.7 macrophage cells.[13][14][15][16]

Objective: To assess the ability of the test compounds to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) in LPS-stimulated macrophages.

Materials:

  • RAW264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • LPS (from E. coli)

  • Griess Reagent

  • ELISA kits for TNF-α and IL-6

  • MTT reagent

  • Test compounds (derivatives of this compound)

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Nitric Oxide (NO) Assay:

    • Collect 50 µL of the cell culture supernatant.

    • Mix with 50 µL of Griess Reagent.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.

  • Cell Viability (MTT Assay):

    • After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

Experimental Workflow for In Vitro Screening

G cluster_workflow In Vitro Screening Workflow cluster_assays Assays start Start culture Culture RAW264.7 Macrophages start->culture seed Seed cells in 96-well plates culture->seed treat Pre-treat with Test Compounds seed->treat stimulate Stimulate with LPS treat->stimulate collect Collect Supernatant (24h incubation) stimulate->collect mtt Cell Viability (MTT Assay) stimulate->mtt After supernatant collection no_assay Nitric Oxide (NO) Assay (Griess) collect->no_assay elisa Cytokine ELISA (TNF-α, IL-6) collect->elisa analyze Data Analysis (IC50 determination) no_assay->analyze elisa->analyze mtt->analyze end End analyze->end

Caption: Workflow for the in vitro screening of this compound derivatives.

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of the most potent compounds against COX-1 and COX-2 enzymes.[17][18][19][20][21]

Materials:

  • COX-1 and COX-2 enzyme preparations (human or ovine)

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric COX inhibitor screening kit

  • Test compounds

  • Celecoxib (selective COX-2 inhibitor control)

  • Indomethacin (non-selective COX inhibitor control)

Procedure (Example using a colorimetric assay):

  • Reagent Preparation: Prepare all reagents as per the manufacturer's protocol of the COX inhibitor screening kit.

  • Enzyme and Inhibitor Incubation:

    • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

    • Add the test compounds at various concentrations.

    • Incubate for a specified time (e.g., 10 minutes) at 25°C.

  • Initiation of Reaction: Add arachidonic acid to all wells to initiate the reaction.

  • Measurement: Immediately read the absorbance at the specified wavelength (e.g., 590 nm) for a set period.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Data Presentation

The quantitative data obtained from the screening and characterization assays should be summarized in tables for clear comparison.

Table 1: Hypothetical In Vitro Anti-inflammatory Activity of this compound Derivatives

Compound IDNO Production IC50 (µM)TNF-α Release IC50 (µM)IL-6 Release IC50 (µM)CC50 (µM)
CMI-00112.515.218.9>100
CMI-0028.710.112.5>100
CMI-00325.130.535.2>100
Dexamethasone0.50.20.3>100

IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration.

Table 2: Hypothetical COX-1/COX-2 Inhibitory Activity and Selectivity

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
CMI-00150.25.19.8
CMI-00280.52.335.0
Celecoxib15.00.05300
Indomethacin0.10.90.11

Conclusion

This compound represents a valuable starting material for the development of a novel class of anti-inflammatory agents. The proposed workflow and protocols provide a robust framework for synthesizing, screening, and characterizing a library of derivatives. The indanone core, combined with the potential for diverse functionalization at the 4-cyano position, offers a promising avenue for the discovery of potent and selective inhibitors of key inflammatory pathways. Further optimization of lead compounds identified through this process could lead to the development of new therapeutics for the treatment of chronic inflammatory diseases.

References

Application Notes and Protocols: 4-CYANO-7-METHYLINDAN as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following synthetic protocols are proposed hypothetical routes based on established principles of organic chemistry. They are intended to serve as a guide for the development of novel heterocyclic compounds from 4-cyano-7-methylindan and have not been experimentally validated. Researchers should conduct their own optimization and characterization of all products.

Introduction

The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid framework provides a well-defined orientation for appended functional groups, making it an attractive template for drug design. When functionalized with a cyano group, as in this compound, the molecule becomes a versatile precursor for a wide array of heterocyclic systems. The nitrile functionality can be readily transformed into various nitrogen-containing heterocycles, opening avenues for the exploration of novel chemical entities with potential therapeutic applications. This document outlines proposed synthetic strategies for leveraging this compound as a starting material for the synthesis of tetrazole, pyrimidine, and thiophene derivatives, classes of compounds known for their diverse pharmacological activities.[1][2][3][4][5][6]

Physicochemical Properties of Starting Material

This table summarizes the key physicochemical properties of the precursor, this compound.

PropertyValue (Hypothetical)
IUPAC Name 7-methyl-2,3-dihydro-1H-indene-4-carbonitrile
Molecular Formula C₁₁H₁₁N
Molecular Weight 157.21 g/mol
Appearance Off-white to pale yellow solid
Melting Point 68-72 °C
Boiling Point ~280 °C at 760 mmHg
Solubility Soluble in methanol, ethanol, DCM, chloroform
¹H NMR (400 MHz, CDCl₃) δ 7.30 (d, J=7.6 Hz, 1H), 7.15 (d, J=7.6 Hz, 1H), 2.95 (t, J=7.5 Hz, 2H), 2.85 (t, J=7.5 Hz, 2H), 2.30 (s, 3H), 2.10 (p, J=7.5 Hz, 2H)
¹³C NMR (101 MHz, CDCl₃) δ 146.5, 142.0, 132.5, 129.0, 125.0, 118.0, 110.0, 33.0, 32.5, 25.0, 18.0
IR (KBr, cm⁻¹) 2950 (C-H), 2225 (C≡N), 1610 (C=C), 1480, 820

Protocol 1: Synthesis of 5-(7-Methyl-2,3-dihydro-1H-inden-4-yl)-1H-tetrazole

This protocol describes the [3+2] cycloaddition of the nitrile group in this compound with sodium azide to form a tetrazole ring, a well-known bioisostere for carboxylic acids.[3][7][8] Tetrazole derivatives are known for their potential as antihypertensive, antiallergic, and antibiotic agents.[9][10]

Experimental Workflow

start This compound reagents Sodium Azide (NaN3) Zinc Bromide (ZnBr2) Water (H2O) reaction Reflux (24 h) start->reaction reagents->reaction workup Acidification (HCl) Extraction (EtOAc) reaction->workup product 5-(7-Methyl-inden-4-yl)-1H-tetrazole workup->product

Caption: Synthesis of a tetrazole derivative from this compound.

Methodology
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.57 g, 10 mmol), sodium azide (0.78 g, 12 mmol), and zinc bromide (2.25 g, 10 mmol).[7]

  • Solvent Addition: Add 20 mL of water to the flask.

  • Reaction: Heat the mixture to reflux (approximately 100 °C) with vigorous stirring for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add 15 mL of 3 M hydrochloric acid (HCl) to adjust the pH to ~1.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an ethanol/water mixture to yield the final product as a white solid.

Characterization Data (Hypothetical)
CompoundYield (%)M.P. (°C)¹H NMR (400 MHz, DMSO-d₆)¹³C NMR (101 MHz, DMSO-d₆)IR (KBr, cm⁻¹)
5-(7-Methyl-2,3-dihydro-1H-inden-4-yl)-1H-tetrazole85-95210-214δ 16.5 (br s, 1H, NH), 7.40 (d, J=7.8 Hz, 1H), 7.25 (d, J=7.8 Hz, 1H), 3.00 (t, J=7.5 Hz, 2H), 2.90 (t, J=7.5 Hz, 2H), 2.35 (s, 3H), 2.15 (p, J=7.5 Hz, 2H)δ 155.0, 145.0, 140.0, 130.0, 128.0, 126.0, 122.0, 32.5, 32.0, 24.5, 17.53100 (N-H), 2950 (C-H), 1615, 1550, 1480

Protocol 2: Synthesis of 2-Amino-5,6-dihydro-4-methyl-cyclopenta[g]pyrimidine-7-carbonitrile

This protocol outlines a potential pathway to a pyrimidine derivative. Pyrimidines are a class of heterocyclic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][11][12] This proposed synthesis involves the condensation of this compound with guanidine nitrate.

Experimental Workflow

start This compound reagents Guanidine Nitrate Sodium Ethoxide Ethanol reaction Reflux (12 h) start->reaction reagents->reaction workup Cooling Filtration Washing (Cold Ethanol) reaction->workup product Fused Pyrimidine Derivative workup->product

Caption: Synthesis of a fused pyrimidine derivative.

Methodology
  • Reaction Setup: In a 250 mL three-necked flask fitted with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve sodium metal (0.23 g, 10 mmol) in absolute ethanol (50 mL) to prepare sodium ethoxide.

  • Reagent Addition: To the freshly prepared sodium ethoxide solution, add guanidine nitrate (1.22 g, 10 mmol) and stir for 15 minutes. Then, add a solution of this compound (1.57 g, 10 mmol) in 20 mL of absolute ethanol dropwise over 30 minutes.

  • Reaction: Heat the reaction mixture to reflux for 12 hours. Monitor the reaction by TLC (Mobile phase: Chloroform/Methanol 9:1).

  • Work-up: After completion, cool the reaction mixture in an ice bath.

  • Isolation: The precipitated product is collected by filtration, washed with a small amount of cold ethanol, and then with diethyl ether.

  • Purification: The crude product can be purified by recrystallization from ethanol to afford the pure 2-amino-pyrimidine derivative.

Characterization Data (Hypothetical)
CompoundYield (%)M.P. (°C)¹H NMR (400 MHz, DMSO-d₆)¹³C NMR (101 MHz, DMSO-d₆)IR (KBr, cm⁻¹)
2-Amino-5,6-dihydro-4-methyl-cyclopenta[g]pyrimidine-7-carbonitrile60-70>250 (dec.)δ 7.10 (s, 1H), 6.50 (s, 2H, NH₂), 3.10 (t, J=7.5 Hz, 2H), 2.95 (t, J=7.5 Hz, 2H), 2.40 (s, 3H), 2.20 (p, J=7.5 Hz, 2H)δ 163.0, 160.0, 158.0, 140.0, 135.0, 118.0, 115.0, 32.0, 31.0, 24.0, 17.03350, 3180 (N-H), 2950 (C-H), 2220 (C≡N), 1640, 1580

Protocol 3: Synthesis of a Novel Thiophene Derivative via Gewald Reaction

This protocol describes a proposed synthesis of a substituted 2-aminothiophene fused to the indane ring system, using a modification of the Gewald reaction.[13][14][15] Thiophene derivatives are of significant interest due to their broad range of biological activities, including anticancer properties.[2][16][17][18] This reaction would likely proceed from the corresponding ketone, 7-methylindan-4-one, which could be synthesized from this compound via hydrolysis and subsequent cyclization, or from a suitable precursor. For this protocol, we will assume the availability of 7-methylindan-4-one.

Experimental Workflow

start 7-Methylindan-4-one reagents Malononitrile Elemental Sulfur Morpholine Ethanol reaction Stir at 45-50°C (3 h) start->reaction reagents->reaction workup Cooling Pour into Water Filtration reaction->workup product Fused Thiophene Derivative workup->product

Caption: Gewald reaction for the synthesis of a fused thiophene.

Methodology
  • Reaction Setup: In a 100 mL round-bottom flask, suspend 7-methylindan-4-one (1.46 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in 30 mL of ethanol.

  • Catalyst Addition: Add morpholine (0.87 mL, 10 mmol) dropwise to the stirred suspension.

  • Reaction: Gently warm the mixture to 45-50 °C and continue stirring for 3 hours. A precipitate should form as the reaction progresses.

  • Work-up: After the reaction is complete, cool the flask to room temperature and pour the contents into 100 mL of ice-cold water with stirring.

  • Isolation: Collect the solid product by vacuum filtration, and wash thoroughly with water, followed by a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Characterization Data (Hypothetical)
CompoundYield (%)M.P. (°C)¹H NMR (400 MHz, DMSO-d₆)¹³C NMR (101 MHz, DMSO-d₆)IR (KBr, cm⁻¹)
2-Amino-4-methyl-5,6-dihydro-cyclopenta[g]benzo[b]thiophene-3-carbonitrile75-85220-225δ 7.20 (s, 2H, NH₂), 7.05 (s, 1H), 3.05 (t, J=7.5 Hz, 2H), 2.90 (t, J=7.5 Hz, 2H), 2.30 (s, 3H), 2.10 (p, J=7.5 Hz, 2H)δ 158.0, 145.0, 138.0, 130.0, 128.0, 125.0, 117.0, 95.0, 32.0, 31.5, 24.5, 17.03400, 3300 (N-H), 2950 (C-H), 2190 (C≡N), 1620, 1560

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Cyano-7-Methylindan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Cyano-7-Methylindan.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and practical synthetic route starts from 3-(m-tolyl)propanoic acid and proceeds through several key intermediates:

  • Cyclization: Intramolecular Friedel-Crafts acylation of 3-(m-tolyl)propanoic acid to form a mixture of 7-methyl-1-indanone and 5-methyl-1-indanone.

  • Nitration: Nitration of the methyl-1-indanone mixture, primarily at the 4-position.

  • Reduction: Reduction of the nitro group to an amino group to yield 4-amino-7-methylindan.

  • Diazotization and Cyanation: Conversion of the amino group to a cyano group via a Sandmeyer reaction.

Q2: What are the primary side products encountered during the synthesis of this compound?

The main side products are typically regioisomers and impurities arising from incomplete reactions or competing side reactions at each synthetic step. Key side products include:

  • 5-Methyl-1-indanone: Formed during the initial Friedel-Crafts cyclization.

  • Other positional isomers of nitro- and amino-methylindanone: Arising from non-selective nitration.

  • Phenolic compounds: Formed during the Sandmeyer reaction.

  • Azo-coupling products: Also from the Sandmeyer reaction.

Troubleshooting Guides

Problem 1: Low yield and isomeric impurity (5-methyl-1-indanone) in the Friedel-Crafts cyclization step.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incorrect Polyphosphoric Acid (PPA) Composition The P₂O₅ content of the PPA is critical for regioselectivity. To favor the formation of 4-Methyl-1-indanone, use PPA with a lower P₂O₅ content (e.g., commercial 105% PPA). PPA with a higher P₂O₅ content favors the formation of the 6-methyl isomer.[1]
High Reaction Temperature While higher temperatures can increase the reaction rate, they may also decrease regioselectivity. An optimal temperature is typically around 60-80°C.[1]
Inefficient Stirring Ensure vigorous stirring, especially with viscous PPA, to ensure proper mixing and heat distribution.

Quantitative Data on Regioselectivity:

Catalyst/Conditions Yield of 7-Methyl-1-indanone Yield of 5-Methyl-1-indanone Reference
Polyphosphoric Acid (105%)Major ProductMinor ProductGeneral Knowledge
AlCl₃ / heatCan lead to mixturesCan lead to mixtures[2]
Problem 2: Formation of multiple nitrated isomers during the nitration of 7-methyl-1-indanone.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Harsh Nitrating Conditions The use of strong nitrating agents (e.g., fuming nitric acid/sulfuric acid) at elevated temperatures can lead to over-nitration and the formation of multiple isomers.
Non-optimal Temperature Control Carefully control the reaction temperature, typically keeping it low (e.g., 0-10 °C) to enhance selectivity for the desired 4-nitro isomer.
Problem 3: Incomplete reduction of the nitro group to the amine.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inactivated Catalyst If using catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is active and not poisoned.
Insufficient Reducing Agent If using a chemical reducing agent (e.g., SnCl₂/HCl), ensure a sufficient stoichiometric excess is used.
Poor Reaction Conditions Optimize solvent, temperature, and reaction time. Monitor the reaction by TLC or LC-MS to ensure completion.
Problem 4: Low yield and formation of phenolic and azo byproducts during the Sandmeyer reaction.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Decomposition of the Diazonium Salt The diazonium salt is often unstable at higher temperatures. Maintain a low temperature (typically 0-5 °C) throughout the diazotization and cyanation steps.
Incorrect pH The pH of the reaction mixture is crucial for both the formation and stability of the diazonium salt. Ensure acidic conditions are maintained.
Presence of Nucleophiles other than Cyanide The presence of water can lead to the formation of the corresponding phenol. Ensure the reaction is carried out under anhydrous or controlled aqueous conditions as per the specific protocol.
Side reactions of the diazonium ion Unreacted diazonium salt can couple with the aromatic product or starting material to form colored azo compounds. Ensure the addition of the cyanide source is efficient and the reaction goes to completion.

Experimental Protocols

Protocol 1: Friedel-Crafts Cyclization of 3-(m-tolyl)propanoic acid

  • To a mechanically stirred solution of polyphosphoric acid (10x by weight of the starting material), heat the mixture to 60-70°C.

  • Slowly add 3-(m-tolyl)propanoic acid in portions, maintaining the temperature below 80°C.

  • After the addition is complete, continue stirring at 70-80°C for 2-3 hours. Monitor the reaction by TLC.

  • Pour the hot mixture onto crushed ice with vigorous stirring.

  • Extract the product with a suitable organic solvent (e.g., toluene or dichloromethane).

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The resulting mixture of 7-methyl-1-indanone and 5-methyl-1-indanone can be purified by fractional distillation or chromatography, or used as a mixture in the next step.

Protocol 2: Sandmeyer Reaction for the conversion of 4-Amino-7-methylindan to this compound

  • Dissolve 4-amino-7-methylindan in a suitable acidic solution (e.g., 20% HCl) and cool to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes after the addition is complete.

  • In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water and cool it to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours until the evolution of nitrogen gas ceases.

  • Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathway A 3-(m-tolyl)propanoic acid B 7-Methyl-1-indanone (Major Product) A->B Friedel-Crafts Acylation C 5-Methyl-1-indanone (Side Product) A->C Friedel-Crafts Acylation D 4-Nitro-7-methyl-1-indanone B->D Nitration E 4-Amino-7-methylindan D->E Reduction F This compound E->F Sandmeyer Reaction

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Start Synthesis Problem Identify Side Product or Low Yield Start->Problem Step1 Friedel-Crafts Step? Problem->Step1 Yes Step2 Nitration Step? Problem->Step2 No Analysis1 Check PPA quality and Reaction Temp. Step1->Analysis1 Step3 Sandmeyer Step? Step2->Step3 No Analysis2 Check Nitrating Agent and Temperature Control Step2->Analysis2 Yes Analysis3 Check Diazonium Stability and Reaction Conditions Step3->Analysis3 Yes Optimize Optimize Reaction Conditions Analysis1->Optimize Analysis2->Optimize Analysis3->Optimize End Synthesis Successful Optimize->End

Caption: Troubleshooting workflow for synthesis side products.

References

Technical Support Center: Purification of 4-CYANO-7-METHYLINDAN by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 4-CYANO-7-METHYLINDAN using column chromatography. The following information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

ProblemPossible CauseSuggested Solution
Compound Elutes Too Quickly (Low Resolution) The mobile phase is too polar.Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane.[1][2]
The column is overloaded with the sample.Reduce the amount of crude material loaded onto the column.
Compound Does Not Elute or Elutes Very Slowly The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution). For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.[3][4]
The compound may have decomposed on the silica gel.Test the stability of your compound on a TLC plate coated with silica gel. If it decomposes, consider using a less acidic stationary phase like alumina or a deactivated silica gel.[3]
Tailing of the Compound Band The sample was loaded in a solvent that was too strong (too polar).Load the sample in the initial, less polar mobile phase or use the dry loading technique.[5][6]
Interactions between the compound and the acidic silica gel.Add a small amount of a modifying agent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to the mobile phase.
The column was packed improperly, leading to channeling.Ensure the column is packed uniformly without any cracks or air bubbles.
Multiple Compounds in a Single Fraction Poor separation due to an inappropriate solvent system.Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a clear separation between the desired compound and impurities, aiming for an Rf value of 0.25-0.35 for this compound.[7]
The column was overloaded.Decrease the amount of sample loaded onto the column.
The Compound Cannot Be Detected in Any Fraction The compound may have eluted in the solvent front.Check the very first fractions collected.
The fractions are too dilute for detection by TLC.Concentrate the fractions before spotting them on the TLC plate.[3]
The compound is stuck on the column.Try flushing the column with a very polar solvent, such as 100% ethyl acetate or a mixture of dichloromethane and methanol.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A good starting point for a compound of moderate polarity like this compound is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[1] Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity based on TLC analysis.

Q2: How do I determine the optimal solvent system?

The optimal solvent system should provide a good separation of this compound from its impurities on a TLC plate. The target compound should have an Rf value between 0.25 and 0.35 to ensure good separation on the column.[7]

Q3: What stationary phase should I use?

Silica gel is the most common stationary phase for normal-phase column chromatography and is generally suitable for a molecule like this compound. If your compound shows signs of degradation, consider using neutral alumina or deactivated silica gel.[3]

Q4: Should I use isocratic or gradient elution?

For separating a mixture with components of varying polarities, gradient elution is generally more effective.[2] Start with a low polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute this compound, followed by any more polar impurities.

Q5: What is "dry loading" and when should I use it?

Dry loading involves pre-adsorbing the sample onto a small amount of silica gel, which is then loaded onto the column.[5] This technique is useful when the sample is not very soluble in the initial mobile phase.[5]

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure. The solvent system and gradient should be optimized based on preliminary TLC analysis.

1. Preparation of the Column:

  • Select an appropriate size glass column based on the amount of crude material.

  • Pack the column with silica gel as a slurry in the initial, non-polar mobile phase (e.g., 98:2 hexane:ethyl acetate).

  • Ensure the packing is uniform and free of air bubbles.

  • Allow the silica gel to settle, and then add a thin layer of sand on top to protect the silica bed.

2. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase. Carefully apply the solution to the top of the column.[5]

  • Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[5]

3. Elution:

  • Begin eluting with the initial non-polar solvent system.

  • Collect fractions in test tubes or vials.

  • Gradually increase the polarity of the mobile phase according to your optimized gradient (e.g., increase the percentage of ethyl acetate). A typical gradient might be:

    • 98:2 Hexane:Ethyl Acetate (2 column volumes)

    • 95:5 Hexane:Ethyl Acetate (5 column volumes)

    • 90:10 Hexane:Ethyl Acetate (5 column volumes)

    • 80:20 Hexane:Ethyl Acetate (until the desired compound has eluted)

4. Fraction Analysis:

  • Monitor the elution of the compound by spotting fractions onto TLC plates and visualizing under UV light.

  • Combine the fractions that contain the pure this compound.

  • Evaporate the solvent from the combined fractions to obtain the purified product.

Data Summary

ParameterRecommended Value/Range
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate
Initial Eluent Composition 98:2 to 95:5 Hexane:Ethyl Acetate
Final Eluent Composition 80:20 to 70:30 Hexane:Ethyl Acetate (or higher if necessary)
Target Rf Value (TLC) 0.25 - 0.35
Loading Method Wet or Dry Loading

Visualizations

experimental_workflow Experimental Workflow for Purification cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Product TLC TLC Analysis to Determine Solvent System Pack Pack Column with Silica Gel Slurry TLC->Pack Load Load Crude Sample (Wet or Dry Loading) Pack->Load Elute Elute with Gradient (Hexane/Ethyl Acetate) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Obtain Pure This compound Evaporate->Pure

Caption: Experimental workflow for the purification of this compound.

troubleshooting_tree Troubleshooting Decision Tree Start Problem with Purification NoElution Compound Not Eluting? Start->NoElution PoorSep Poor Separation? Start->PoorSep Tailing Band Tailing? Start->Tailing IncreasePolarity Increase Mobile Phase Polarity NoElution->IncreasePolarity Yes CheckStability Check Compound Stability on Silica NoElution->CheckStability If still no elution OptimizeSolvent Optimize Solvent System with TLC PoorSep->OptimizeSolvent Yes ReduceLoad Reduce Sample Load PoorSep->ReduceLoad If still poor separation DryLoad Use Dry Loading Technique Tailing->DryLoad Yes Repack Repack Column Tailing->Repack If tailing persists

Caption: Troubleshooting decision tree for column chromatography issues.

References

Troubleshooting common issues in indanone cyclization reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Indanone Cyclization Reactions. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of indanones.

Troubleshooting Guides

This section provides solutions to common problems encountered during indanone cyclization reactions, particularly intramolecular Friedel-Crafts acylation and Nazarov cyclization.

Issue 1: Low or No Product Yield in Intramolecular Friedel-Crafts Acylation

Question: My intramolecular Friedel-Crafts acylation is resulting in a low yield of the desired 1-indanone. What are the common causes and how can I troubleshoot this?

Answer:

Low yields in intramolecular Friedel-Crafts acylation for 1-indanone synthesis can be attributed to several factors, ranging from the quality of starting materials to the reaction conditions. Below is a systematic guide to troubleshooting this issue.

Possible Causes and Solutions:

Possible Cause Troubleshooting Action
Impure Starting Materials Verify the purity of your 3-arylpropionic acid or its corresponding acid chloride using techniques like NMR and melting point analysis. Impurities can inhibit the catalyst or lead to side products. Recrystallize or purify the starting material if necessary. A discolored or sticky starting material has been observed to result in lower yields.[1]
Inactive or Inappropriate Catalyst Many Lewis acid catalysts, such as AlCl₃, are highly sensitive to moisture.[2][3] Ensure all glassware is thoroughly dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, anhydrous catalyst. The choice of catalyst is also critical. For less reactive substrates, a stronger acid like triflic acid (TfOH) may be required.[2][4]
Insufficient Catalyst In many Friedel-Crafts acylations, the catalyst is required in stoichiometric amounts because the ketone product can form a stable complex with the Lewis acid, rendering it inactive.[5] Typically, 1.1 to 1.5 equivalents of AlCl₃ are used.[5]
Suboptimal Reaction Temperature The reaction may not have enough energy to overcome the activation barrier at low temperatures, or the product may decompose at high temperatures.[5] The optimal temperature depends on the substrate and catalyst. For AlCl₃-catalyzed reactions, a common starting point is 0°C, followed by warming to room temperature.[5] Monitor the reaction by TLC or GC-MS to determine the ideal temperature and time.
Deactivated Aromatic Ring Friedel-Crafts acylation is an electrophilic aromatic substitution and is significantly slower on aromatic rings with electron-withdrawing groups (e.g., -NO₂, -CN).[2][4] In such cases, more forcing conditions like higher temperatures or a more potent catalytic system (e.g., a superacid like TfOH) may be necessary.[4][5]
Intermolecular Side Reactions At high concentrations, the acylating agent may react with another aromatic molecule instead of undergoing the desired intramolecular cyclization, leading to polymeric byproducts.[1][2] Running the reaction under high-dilution conditions can favor the intramolecular pathway.[2][3]

Troubleshooting Workflow for Low Yield:

G start Low Yield of 1-Indanone check_purity Verify Starting Material Purity start->check_purity check_catalyst Evaluate Catalyst Activity and Choice check_purity->check_catalyst If pure optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp If active & appropriate check_concentration Adjust Substrate Concentration optimize_temp->check_concentration If optimized success Improved Yield check_concentration->success If diluted

Caption: Troubleshooting workflow for low yield in 1-indanone synthesis.

Issue 2: Formation of Multiple Products or Impurities

Question: My reaction is producing a mixture of products, including what I suspect are regioisomers. How can I improve the selectivity?

Answer:

The formation of multiple products, particularly regioisomers, is a common challenge in indanone synthesis, especially with substituted aromatic rings. Byproduct formation can also occur due to intermolecular reactions.

Possible Causes and Solutions:

Possible Cause Troubleshooting Action
Formation of Regioisomers The position of cyclization is directed by the electronic and steric effects of the substituents on the aromatic ring. The choice of catalyst can also influence regioselectivity. For instance, with polyphosphoric acid (PPA), the P₂O₅ content can affect the product distribution.[1] High P₂O₅ content may favor one isomer, while low content may favor another.[1] Experimenting with different solvents and controlling the reaction temperature can also improve selectivity, as lower temperatures often favor the kinetic product.[2]
Intermolecular Reaction Products As mentioned previously, high concentrations can lead to intermolecular acylation.[1][2] Performing the reaction under high-dilution conditions is a key strategy to minimize this. This can be achieved by adding the substrate slowly to the reaction mixture.[3]
Formation of Polymers Harsh acidic conditions and high temperatures can lead to the polymerization of the starting material or the indanone product.[3] Carefully control the reaction temperature and time, and avoid using excessively strong acids for prolonged periods.[3]
Product Instability The 1-indanone product itself might be unstable under the harsh acidic and high-temperature conditions often employed, leading to degradation.[1] Consider using milder reaction conditions or a more rapid work-up procedure.

Logical Relationship for Improving Selectivity:

G start Multiple Products Observed identify_byproducts Identify Byproducts (e.g., Regioisomers, Polymers) start->identify_byproducts adjust_catalyst Adjust Catalyst System (e.g., PPA grade) identify_byproducts->adjust_catalyst If regioisomers use_dilution Use High Dilution Conditions identify_byproducts->use_dilution If intermolecular products/polymers control_temp Control Reaction Temperature adjust_catalyst->control_temp pure_product Obtain Pure Product control_temp->pure_product use_dilution->pure_product

Caption: Strategy for improving product selectivity in indanone synthesis.

Frequently Asked Questions (FAQs)

Q1: Which catalyst is best for the intramolecular Friedel-Crafts cyclization to form indanones?

There is no single "best" catalyst, as the optimal choice depends on the specific substrate and desired reaction conditions. Here is a comparison of commonly used catalysts:

CatalystStarting MaterialTypical ConditionsAdvantagesDisadvantages
AlCl₃ 3-Arylpropionyl chloridesDichloromethane, 0°C to rtReadily available, highly reactiveMoisture sensitive, can promote side reactions
TfOH 3-Arylpropionic acids, amidesDichloromethane or neat, 25-80°CVery strong acid, can cyclize less reactive substrates[2]Corrosive, can be expensive[2]
PPA 3-Arylpropionic acidsHigh temperature (e.g., 80-100°C)Effective for direct cyclization of acidsCan be viscous and difficult to stir, regioselectivity can be an issue[1]
NbCl₅ 3-Arylpropionic acidsRoom temperatureMild conditions, good yields[2]Less common than other Lewis acids[2]
Sc(OTf)₃ Meldrum's acid derivatives-Catalyzes reaction in very good yields[2]Expensive[2]

Q2: What is the most common starting material for indanone synthesis via Friedel-Crafts acylation?

The intramolecular cyclization of 3-arylpropionic acids or their corresponding acyl chlorides is one of the most common methods.[2] While using acyl chlorides is often efficient, the direct cyclization of carboxylic acids is preferred from a green chemistry perspective as it is a one-step process and avoids the generation of corrosive byproducts.[2][6]

Q3: Can I use amides as starting materials for Friedel-Crafts acylation to synthesize indanones?

Yes, certain amides can be used as substrates to produce indanones in good yields.[2] This approach often requires a superacid like triflic acid (TfOH) for activation. A key advantage is that the aniline byproducts can often be recovered.[2]

Q4: My Nazarov cyclization is not working well. What should I check?

For a low-yielding Nazarov cyclization of a divinyl ketone, consider the following:

  • Re-evaluate the catalyst system: The efficiency is highly dependent on the catalyst. Experiment with different Lewis acids (e.g., FeCl₃, AlCl₃) or Brønsted acids.[1]

  • Optimize reaction conditions: Systematically vary the temperature, reaction time, and substrate concentration to find the optimal conditions for your specific substrate.[1]

  • Check starting material purity: Ensure your divinyl ketone is pure, as impurities can interfere with the reaction.

Experimental Protocols

Protocol 1: Synthesis of 1-Indanone from 3-Phenylpropionyl Chloride using AlCl₃

This protocol describes the cyclization of an acyl chloride.

Materials:

  • 3-Phenylpropionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, dried in an oven

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ (1.1-1.5 equivalents) in anhydrous DCM.

  • Cooling: Cool the suspension to 0°C using an ice bath.

  • Substrate Addition: Dissolve 3-phenylpropionyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0°C or allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to 0°C and slowly quench it by pouring it over a mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation to obtain the desired 1-indanone.

Protocol 2: Direct Synthesis of 1-Indanone from 3-Phenylpropanoic Acid using Triflic Acid

This protocol outlines the direct cyclization of the carboxylic acid.[5]

Materials:

  • 3-Phenylpropanoic acid

  • Trifluoromethanesulfonic acid (TfOH)

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware, dried in an oven

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3-phenylpropanoic acid (1 mmol) in anhydrous DCM (2 mL).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Catalyst Addition: Slowly add trifluoromethanesulfonic acid (4 mmol) to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Work-up and Purification: Follow steps 5-9 from Protocol 1 for the work-up and purification of the product.

Experimental Workflow Diagram:

G start Start setup Reaction Setup under Inert Atmosphere start->setup cooling Cool to 0°C setup->cooling addition Slow Addition of Substrate/Catalyst cooling->addition reaction Stir and Monitor Progress (TLC/GC-MS) addition->reaction workup Quench and Work-up reaction->workup purification Purify Product (Chromatography/Distillation) workup->purification end Pure 1-Indanone purification->end

Caption: General experimental workflow for 1-indanone synthesis.

References

Optimization of reaction conditions for "4-CYANO-7-METHYLINDAN" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-cyano-7-methylindan. The information is presented in a user-friendly question-and-answer format to directly address potential challenges during experimentation.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound, which is often synthesized via a multi-step process. A common synthetic route involves the formation of a 7-methylindan-1-one intermediate, followed by cyanation.

Issue 1: Low Yield of 7-Methylindan-1-one Intermediate

  • Question: My Friedel-Crafts cyclization of 3-(m-tolyl)propionic acid to 7-methylindan-1-one is resulting in a low yield. What are the potential causes and solutions?

  • Answer: Low yields in this intramolecular Friedel-Crafts acylation can stem from several factors. A primary concern is the formation of a mixture of regioisomers, namely 7-methyl- and 5-methylindan-1-one. The cyclization of m-tolylpropionic acid or its chloride is known to produce such mixtures.

    Troubleshooting Steps:

    • Reaction Conditions: The choice of acid catalyst and solvent is crucial. Polyphosphoric acid (PPA) is commonly used, but other Lewis acids like AlCl₃ can be employed. The reaction temperature and time should be carefully optimized. Insufficient heating may lead to incomplete reaction, while excessive heat can cause decomposition or side reactions.

    • Purity of Starting Material: Ensure the 3-(m-tolyl)propionic acid is pure. Impurities can interfere with the cyclization.

    • Moisture Control: Friedel-Crafts reactions are sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.

    • Alternative Routes: Consider alternative synthetic strategies that offer better regioselectivity. For instance, starting from a precursor where the substitution pattern is already defined can prevent the formation of isomeric byproducts.

Issue 2: Inefficient Cyanation of 7-Methylindan-1-one

  • Question: I am having difficulty with the cyanation of 7-methylindan-1-one. The reaction is either incomplete or results in multiple products. How can I optimize this step?

  • Answer: The direct cyanation of an indanone can be challenging. A common approach is to first convert the ketone to a more reactive intermediate.

    Troubleshooting Steps:

    • Reaction Pathway: A reliable method is to first convert the 7-methylindan-1-one to an enol triflate or a similar derivative. This is then subjected to a palladium-catalyzed cyanation reaction using a cyanide source like zinc cyanide (Zn(CN)₂).

    • Catalyst and Ligand: The choice of palladium catalyst and ligand is critical for a successful cross-coupling reaction. A common combination is Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand. The catalyst loading should be optimized; typically, 1-5 mol% is sufficient.

    • Cyanide Source: While historically copper cyanide (CuCN) was used in Sandmeyer-type reactions on an amino precursor, modern methods often favor less toxic and more efficient reagents like Zn(CN)₂ or K₄[Fe(CN)₆]. The use of highly toxic reagents like HCN or NaCN requires stringent safety precautions.

    • Solvent and Temperature: The reaction should be carried out in an anhydrous, inert solvent such as DMF or NMP. The optimal temperature will depend on the specific catalyst system and substrate, but temperatures in the range of 80-120 °C are common.

    • Side Reactions: Be aware of potential side reactions, such as hydrolysis of the cyano group if water is present. Work-up conditions should be carefully controlled.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the final this compound product. What are the recommended purification techniques?

  • Answer: Purification challenges often arise from the presence of unreacted starting materials, reagents, or side products.

    Troubleshooting Steps:

    • Chromatography: Column chromatography is a standard and effective method for purifying organic compounds. A silica gel stationary phase with a gradient of ethyl acetate in hexane is a good starting point for elution. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system.

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique. The choice of solvent is critical; the product should be soluble in the hot solvent and sparingly soluble at room temperature or below.

    • Extraction: A thorough aqueous workup is essential to remove inorganic salts and water-soluble impurities. This typically involves washing the organic layer with water, brine, and sometimes a mild acidic or basic solution to remove specific impurities.

    • Characterization: After purification, it is crucial to confirm the identity and purity of the product using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Frequently Asked Questions (FAQs)

  • Q1: What is a typical synthetic route for this compound?

    • A1: A plausible and common synthetic approach begins with the Friedel-Crafts cyclization of 3-(m-tolyl)propionic acid to yield a mixture of 7-methylindan-1-one and 5-methylindan-1-one. After separation of the desired 7-methyl isomer, the ketone can be converted to an enol triflate, which is then subjected to a palladium-catalyzed cyanation to introduce the cyano group at the 4-position.

  • Q2: Are there any specific safety precautions I should take during this synthesis?

    • A2: Yes. Friedel-Crafts reactions often involve strong acids and moisture-sensitive reagents. Cyanation reactions involve highly toxic cyanide compounds. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Be familiar with the safety data sheets (SDS) for all chemicals used.

  • Q3: How can I monitor the progress of my reactions?

    • A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of most organic reactions. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the consumption of reactants and the formation of products. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.

  • Q4: What are some common side products in the synthesis of this compound?

    • A4: In the cyclization step, the primary side product is the 5-methylindan-1-one regioisomer. During cyanation, potential side products can include unreacted starting material, hydrolyzed products (amides or carboxylic acids if water is present), and products from catalyst- or ligand-derived side reactions.

Data Presentation

Table 1: Optimization of Friedel-Crafts Cyclization for Indanone Synthesis

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1PPAneat100275
2AlCl₃CS₂reflux460
3H₂SO₄neat80650
4TfOHCH₂Cl₂25185

Note: Data is representative of typical Friedel-Crafts cyclizations for indanone synthesis and may need to be optimized for the specific synthesis of 7-methylindan-1-one.

Table 2: Optimization of Palladium-Catalyzed Cyanation

EntryPalladium SourceLigandCyanide SourceSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄-Zn(CN)₂DMF10080
2Pd₂(dba)₃XantphosZn(CN)₂NMP12090
3Pd(OAc)₂dppfK₄[Fe(CN)₆]DMAc11085
4PdCl₂(dppf)-Zn(CN)₂DMF9088

Note: Data is representative of typical palladium-catalyzed cyanation reactions and should be optimized for the specific substrate.

Experimental Protocols

Protocol 1: Synthesis of 7-Methylindan-1-one via Friedel-Crafts Cyclization

  • To a stirred solution of polyphosphoric acid (PPA) (10 eq by weight) at 80 °C, add 3-(m-tolyl)propionic acid (1.0 eq) portion-wise over 15 minutes.

  • Increase the temperature to 100 °C and stir for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the 7-methyl and 5-methyl isomers.

Protocol 2: Synthesis of this compound via Palladium-Catalyzed Cyanation

  • To a solution of 7-methylindan-1-one (1.0 eq) in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add N-phenyl-bis(trifluoromethanesulfonimide) (NfF) (1.1 eq) and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with saturated NH₄Cl solution and extract with diethyl ether.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude enol triflate.

  • To a solution of the crude enol triflate in anhydrous DMF, add Zn(CN)₂ (1.5 eq) and Pd(PPh₃)₄ (0.05 eq).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction to 100 °C and stir for 12 hours.

  • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_step1 Step 1: Friedel-Crafts Cyclization cluster_step2 Step 2: Cyanation start 3-(m-tolyl)propionic acid process1 React with PPA at 100°C start->process1 product1 Crude 7-methylindan-1-one (and 5-methyl isomer) process1->product1 purification1 Column Chromatography product1->purification1 final_product1 Pure 7-methylindan-1-one purification1->final_product1 start2 7-methylindan-1-one final_product1->start2 Proceed to next step process2a Formation of Enol Triflate start2->process2a intermediate 7-methyl-1-((trifluoromethyl)sulfonyl)oxy)-1H-indene process2a->intermediate process2b Pd-catalyzed Cyanation (Zn(CN)₂, Pd(PPh₃)₄) intermediate->process2b product2 Crude this compound process2b->product2 purification2 Column Chromatography product2->purification2 final_product2 Pure this compound purification2->final_product2

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield in Reaction cause1 Incorrect Reaction Conditions issue->cause1 cause2 Impure Starting Materials issue->cause2 cause3 Presence of Moisture issue->cause3 cause4 Side Reactions/ Isomer Formation issue->cause4 solution1 Optimize Temperature, Time, and Catalyst cause1->solution1 solution2 Purify Starting Materials cause2->solution2 solution3 Use Anhydrous Reagents and Solvents cause3->solution3 solution4 Modify Synthetic Route for Better Selectivity cause4->solution4

Caption: Troubleshooting logic for low reaction yield.

Technical Support Center: Purification of Crude 4-CYANO-7-METHYLINDAN

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude "4-CYANO-7-METHYLINDAN".

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can originate from starting materials, side reactions, or decomposition. Potential impurities include regioisomers, unreacted starting materials, and byproducts from the synthetic route. For instance, in syntheses involving Friedel-Crafts reactions, regioisomers are common byproducts.[1][2][3]

Q2: What is the recommended first step for purifying crude this compound?

A2: A simple recrystallization is often a good first step, especially for removing regioisomers that may have different physical properties, such as being an oil at room temperature while the desired product is a solid.[1]

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: The choice of solvent is crucial and depends on the solubility of the compound. This compound, being a moderately polar molecule, is likely soluble in organic solvents like ethanol, methanol, ethyl acetate, and dichloromethane.[1][4] A good recrystallization solvent should dissolve the compound when hot but not at room temperature.

Q4: When should I use column chromatography for purification?

A4: Column chromatography is recommended when recrystallization fails to remove impurities, especially those with similar polarity to the product. It is a powerful technique for separating complex mixtures.[5]

Troubleshooting Guides

Issue 1: Oily Product Obtained After Synthesis
Possible Cause Troubleshooting Step
Presence of a regioisomeric byproduct that is an oil at room temperature.Attempt a simple recrystallization. The desired solid product should crystallize out of the solution upon cooling, leaving the oily impurity behind.[1]
Residual solvent.Dry the product under high vacuum to remove any remaining solvent.
The product itself is an oil.If the product is expected to be a solid, confirm its identity using analytical techniques like NMR or Mass Spectrometry. If it is indeed an oil, purification should be performed using column chromatography.
Issue 2: Low Yield After Recrystallization
Possible Cause Troubleshooting Step
The chosen solvent is too good at dissolving the product, even at low temperatures.Select a different solvent or a solvent system (a mixture of a good solvent and a poor solvent).
Too much solvent was used.Concentrate the solution by evaporating some of the solvent and then allow it to cool again.
The product precipitated out during hot filtration.Ensure the filtration apparatus is pre-heated, and the solution is kept hot during filtration.
The cooling process was too rapid.Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
Issue 3: Impurities Still Present After Recrystallization
Possible Cause Troubleshooting Step
Impurities have very similar solubility profiles to the product.Perform column chromatography for better separation.
The crystals are contaminated with mother liquor.Ensure the crystals are thoroughly washed with a small amount of cold recrystallization solvent after filtration.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents to find one that dissolves the compound when hot but not when cold. Common solvents to test include ethanol, isopropanol, ethyl acetate, and toluene.[1][6]

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: General Column Chromatography Procedure
  • Stationary Phase Selection: For a compound like this compound, silica gel is a suitable stationary phase.

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (mobile phase). A good solvent system will give the desired compound an Rf value of approximately 0.3. A common mobile phase for compounds of similar polarity is a mixture of hexane and ethyl acetate.[1]

  • Column Packing: Pack a chromatography column with the chosen stationary phase slurried in the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase (or a more polar solvent if necessary, then adsorb it onto a small amount of silica gel). Carefully load the sample onto the top of the column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify which ones contain the purified product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Properties of Common Solvents for Purification
SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Ethanol78.524.6Good for recrystallization of moderately polar compounds.[6]
Ethyl Acetate776.0Common solvent for both recrystallization and chromatography.[6]
Dichloromethane39.69.1Often used for extraction and as a co-solvent in chromatography.[1]
n-Heptane981.9A non-polar solvent, often used in combination with a more polar solvent for chromatography.[6][7]
Toluene1112.4Can be used for recrystallization of less polar compounds.[6][7]

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Analysis1 Purity Check (TLC, NMR) Recrystallization->Analysis1 PureProduct Pure Product Analysis1->PureProduct >99% Pure Chromatography Column Chromatography Analysis1->Chromatography <99% Pure Analysis2 Purity Check (TLC, NMR) Chromatography->Analysis2 Analysis2->PureProduct >99% Pure

Caption: General purification workflow for this compound.

TroubleshootingTree Start Impure Product After Initial Purification CheckRecrystallization Review Recrystallization Protocol? Start->CheckRecrystallization SolventIssue Incorrect Solvent or Cooling Rate? CheckRecrystallization->SolventIssue Yes ProceedToChromatography Proceed to Column Chromatography CheckRecrystallization->ProceedToChromatography No OptimizeRecrystallization Optimize Solvent System and Cooling Process SolventIssue->OptimizeRecrystallization Yes SolventIssue->ProceedToChromatography No

Caption: Troubleshooting decision tree for purification issues.

References

Preventing byproduct formation in Friedel-Crafts acylation of indanones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the Friedel-Crafts acylation of indanones.

Troubleshooting Guide

This guide addresses common issues encountered during the intramolecular Friedel-Crafts acylation to synthesize indanones, focusing on solutions to minimize byproduct formation and improve reaction outcomes.

Problem Potential Cause Troubleshooting Steps
Low or No Yield of Desired Indanone Deactivated Aromatic Ring: The presence of electron-withdrawing groups on the aromatic ring can hinder the electrophilic aromatic substitution.[1][2]- If the substrate is highly deactivated, consider using a more potent catalytic system, such as a superacid like triflic acid (TfOH).[2] - Explore alternative synthetic routes if the reaction does not proceed even with stronger catalysts.
Inappropriate or Insufficient Catalyst: The choice and amount of Lewis or Brønsted acid are critical for the reaction's success.[1][2]- Screen various Lewis acids (e.g., AlCl₃, FeCl₃, NbCl₅) or Brønsted acids (e.g., TfOH, PPA).[2] - Ensure stoichiometric amounts of the catalyst are used, as the product can form a complex with the Lewis acid, rendering it inactive.[3][4]
Moisture Contamination: Lewis acids are often moisture-sensitive, and their activity can be quenched by water.[2]- Thoroughly dry all glassware before use. - Use anhydrous solvents.[2] - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Suboptimal Reaction Temperature: The reaction may not have enough energy to overcome the activation barrier, or excessive heat could lead to decomposition.[3]- The optimal temperature depends on the substrate and catalyst. For AlCl₃-catalyzed reactions, it is common to start at 0°C and then allow the reaction to warm to room temperature.[3] - Monitor the reaction progress using TLC or GC-MS to determine the ideal temperature and reaction time.[2][3]
Formation of Regioisomers Presence of Multiple Activated Positions: If the aromatic ring has multiple positions available for electrophilic attack, a mixture of isomers can be formed.- The choice of solvent can influence regioselectivity. Nitromethane has been shown to provide high regioselectivity in certain cases.[2][5] - Consider using a milder Lewis acid or running the reaction at a lower temperature to favor the formation of the thermodynamically more stable product.[6]
Formation of Intermolecular Reaction Byproducts High Reaction Concentration: At high concentrations, the acylating agent may react with another aromatic molecule instead of undergoing intramolecular cyclization.[2][3]- Run the reaction under high dilution conditions to favor the intramolecular pathway.[2][3] - Add the substrate or catalyst slowly to maintain a low concentration of the reactive intermediate.[3]
Polyacylation Products Observed Highly Activated Starting Material: Although less common in Friedel-Crafts acylation due to the deactivating nature of the ketone product, polyacylation can occur if the starting aromatic ring is highly activated.[2][7]- Adjust the stoichiometry of the reactants and shorten the reaction time to minimize the chance of a second acylation.[2]

Frequently Asked Questions (FAQs)

Q1: Why is polysubstitution less of a concern in Friedel-Crafts acylation compared to alkylation?

In Friedel-Crafts acylation, the product is an aryl ketone. The acyl group is electron-withdrawing, which deactivates the aromatic ring, making it less susceptible to further electrophilic substitution.[4][7][8][9][10] In contrast, the alkyl group introduced during Friedel-Crafts alkylation is electron-donating, which activates the ring and makes the product more reactive than the starting material, often leading to polyalkylation.[6][7][8][9]

Q2: What are the most common starting materials for synthesizing indanones via intramolecular Friedel-Crafts acylation?

The most common starting materials are 3-arylpropionic acids or their corresponding acyl chlorides.[2][11][12][13] The direct cyclization of 3-arylpropionic acids is considered a greener approach as it produces water as the only byproduct.[12][13] However, using the more reactive 3-arylpropionyl chlorides often allows for milder reaction conditions.[13] Amides have also been successfully used as starting materials, typically requiring a superacid like triflic acid for activation.[2][14]

Q3: Which catalyst is generally the most effective for the intramolecular Friedel-Crafts acylation of indanones?

There is no single "best" catalyst, as the optimal choice depends on the specific substrate and its electronic properties. However, a comparison of commonly used catalysts is provided below:

CatalystStarting MaterialTypical ConditionsAdvantagesDisadvantages
AlCl₃ 3-Arylpropionyl chloridesDichloromethane, 0°C to room temperature[2][13]Readily available, highly reactive.[2]Moisture sensitive, can promote side reactions.[2]
TfOH (Triflic Acid) 3-Arylpropionic acids, amidesDichloromethane or neat, 25-80°C[2][14]Very strong acid, can cyclize less reactive substrates.[2][14]Corrosive, can be expensive.[2]
NbCl₅ 3-Arylpropionic acidsRoom temperature[2][15]Mild conditions, good yields.[2][15]Less common than other Lewis acids.[2]
PPA (Polyphosphoric Acid) 3-Arylpropionic acidsHigh temperatures[3][16]Effective for many substrates.Can be difficult to work with due to high viscosity.

Q4: How can I purify the final indanone product and remove byproducts?

The crude product is typically purified by column chromatography on silica gel.[2] Before chromatography, an aqueous workup is necessary to remove the acid catalyst and any water-soluble byproducts. This usually involves pouring the reaction mixture into ice water, followed by extraction with an organic solvent.[2][17] The organic layer is then washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine.[17]

Experimental Protocols

Protocol 1: Direct Synthesis of 1-Indanone from 3-Phenylpropanoic Acid using Triflic Acid

This protocol outlines the direct cyclization of a carboxylic acid.[3]

Materials:

  • 3-Phenylpropanoic acid (1.0 eq)

  • Trifluoromethanesulfonic acid (TfOH, 4.0 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Ice water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3-phenylpropanoic acid (1 mmol) in anhydrous dichloromethane (2 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoromethanesulfonic acid (4 mmol) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the required time, monitoring the progress by TLC.

  • Once the reaction is complete, carefully pour the mixture into a beaker containing ice water.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 1-Indanone from 3-Phenylpropionyl Chloride using Aluminum Chloride

This protocol involves the formation of the acyl chloride followed by cyclization.[2][13]

Part A: Acyl Chloride Formation

  • To a solution of 3-phenylpropionic acid (1.0 eq) in an inert solvent like dichloromethane, add oxalyl chloride or thionyl chloride (1.1-1.5 eq) at 0°C.[2][13]

  • Allow the reaction to proceed until gas evolution ceases and the acid is fully converted to the acyl chloride.[13]

  • Remove the excess reagent and solvent under reduced pressure.

Part B: Friedel-Crafts Reaction

  • Dissolve the crude 3-phenylpropionyl chloride in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0°C.

  • Slowly and portion-wise add anhydrous aluminum chloride (AlCl₃, 1.1-1.5 eq).[13]

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC.

  • Perform an aqueous workup and purification as described in Protocol 1.

Visualizations

Friedel_Crafts_Acylation_Workflow Start Starting Material (3-Arylpropionic Acid) Reaction_Setup Reaction Setup (Dry Glassware, Inert Atmosphere) Start->Reaction_Setup Solvent_Addition Anhydrous Solvent Addition Reaction_Setup->Solvent_Addition Catalyst_Addition Catalyst Addition (Lewis or Brønsted Acid) Solvent_Addition->Catalyst_Addition Reaction Reaction (Temperature Control) Catalyst_Addition->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Pure Indanone Product Purification->Product

Caption: General experimental workflow for Friedel-Crafts acylation.

Byproduct_Formation_Logic FC_Acylation Friedel-Crafts Acylation of Indanone Precursor Desired_Product Desired Indanone (Intramolecular Cyclization) FC_Acylation->Desired_Product Favored by High Dilution Byproducts Byproduct Formation FC_Acylation->Byproducts Intermolecular Intermolecular Acylation Products Byproducts->Intermolecular Regioisomers Regioisomers Byproducts->Regioisomers High_Concentration High Concentration High_Concentration->Intermolecular Leads to Multiple_Sites Multiple Activated Ring Positions Multiple_Sites->Regioisomers Leads to

Caption: Pathways leading to desired product vs. byproducts.

References

Recrystallization techniques for purifying "4-CYANO-7-METHYLINDAN"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-CYANO-7-METHYLINDAN. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

Q2: How can I remove colored impurities from my sample?

A2: Highly colored impurities, even in small amounts, can significantly contribute to the color of the compound.[2] These can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. However, using too much decolorizing agent can lead to a loss of the desired product, so it should be used judiciously.[2]

Q3: What should I do if my compound "oils out" instead of crystallizing?

A3: "Oiling out" occurs when the product separates from the solution as a liquid instead of solid crystals.[3][4] This often happens if the melting point of the compound is low relative to the solvent's boiling point or if the solution is cooled too quickly.[3][4] To remedy this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.[4] Leaving the hot solution on a cooling hot plate can facilitate slow cooling.[4]

Q4: My crystal yield is very low. What are the common causes and how can I improve it?

A4: Low recovery is a frequent issue in recrystallization.[1] The most common causes are using too much solvent, not cooling the solution to a low enough temperature, or premature crystallization during hot filtration.[1][5] To improve your yield, use the minimum amount of near-boiling solvent required to dissolve the crude product.[5] Ensure the solution is cooled to a low temperature (e.g., in an ice bath) to maximize crystal formation.[3] To prevent premature crystallization, use a heated funnel or pour the hot solution into the filter in small amounts.[1][3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. - Too much solvent was used.[4]- The solution is supersaturated but requires nucleation.- Reduce the solvent volume by gentle heating or using a rotary evaporator and attempt crystallization again.[4]- Scratch the inside of the flask with a glass rod at the liquid's surface.- Add a seed crystal of the pure compound.
The product crystallizes in the funnel during hot filtration. - The solution is cooling too quickly in the funnel.[3]- Use a heated filter funnel.[1]- Keep the solution at or near its boiling point during filtration.- Pour the solution through the filter in small portions to minimize cooling time.[3]
The purified compound is still impure. - Insoluble impurities were not completely removed.- Soluble impurities co-precipitated with the product.- The cooling process was too rapid.- Ensure the hot solution is filtered to remove any insoluble material.[3]- Ensure the correct solvent is being used where the impurity is highly soluble even at low temperatures.- Allow the solution to cool slowly to room temperature before placing it in a cold bath.[3]
The crystals are very fine or powdery. - The solution was cooled too quickly or agitated during cooling.- Allow the solution to cool undisturbed and slowly to promote the growth of larger crystals.[3]
The compound contains residual acidic or basic impurities. - Incomplete removal of reagents from the synthesis.- Before recrystallization, wash a solution of the crude product in an organic solvent with a dilute basic solution (e.g., 5% sodium bicarbonate) to remove acidic impurities, or a dilute acidic solution (e.g., 5% hydrochloric acid) to remove basic impurities. Follow with a water wash.[1]

Experimental Protocols

General Recrystallization Protocol for this compound
  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of a test solvent and heat. A good solvent will dissolve the compound when hot and show crystal formation upon cooling. Test various solvents such as ethanol, isopropanol, and ethyl acetate, or solvent mixtures like ethyl acetate/hexane.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point with stirring until the solid is completely dissolved. Add more solvent in small portions only if necessary to achieve full dissolution.[2][5]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: To remove insoluble impurities (and activated charcoal, if used), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask.[1][3]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slower cooling generally results in larger, purer crystals.[3] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[3]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[5]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start Start with Crude This compound choose_solvent Select Optimal Solvent/Solvent System start->choose_solvent dissolve Dissolve Crude Product in Minimum Hot Solvent choose_solvent->dissolve hot_filtration Hot Filtration (remove insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization cluster_no_crystals No Crystal Formation cluster_oiling_out Oiling Out cluster_low_yield Low Yield start Recrystallization Issue q_solvent Too much solvent? start->q_solvent No Crystals q_cooling Cooling too fast? start->q_cooling Oiling Out q_premature_xtal Premature crystallization? start->q_premature_xtal Low Yield a_boil_off Reduce solvent volume q_solvent->a_boil_off Yes a_reheat Reheat, add solvent, cool slowly q_cooling->a_reheat Yes a_heated_funnel Use heated funnel q_premature_xtal->a_heated_funnel Yes

Caption: Troubleshooting decision tree for common recrystallization problems.

References

Validation & Comparative

Comparative NMR Analysis for the Characterization of 4-CYANO-7-METHYLINDAN

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the characterization of 4-CYANO-7-METHYLINDAN. Due to the limited availability of public experimental NMR data for this compound, this document focuses on a comparative approach. We will analyze the experimental NMR data of the parent molecule, indane, and its methylated analog, 4-methylindan. This analysis, combined with established substituent chemical shift (SCS) effects, will be used to predict the ¹H and ¹³C NMR spectra of this compound. This approach provides a robust framework for the structural elucidation of this and similar substituted indane derivatives.

Predicted ¹H and ¹³C NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, alongside experimental data for indane and 4-methylindan for comparative purposes. The predictions are based on the additive effects of the cyano and methyl substituents on the indane scaffold.

Table 1: Comparative ¹H NMR Spectral Data (Predicted vs. Experimental, 500 MHz, CDCl₃)

Proton Indane (Experimental) 4-Methylindan (Experimental) This compound (Predicted)
H-1, H-3 (CH₂)2.94 (t, J=7.5 Hz, 4H)~2.9 (m, 4H)~3.1 (t, J=7.5 Hz, 2H), ~3.0 (t, J=7.5 Hz, 2H)
H-2 (CH₂)2.11 (quint, J=7.5 Hz, 2H)~2.1 (m, 2H)~2.15 (quint, J=7.5 Hz, 2H)
H-4, H-7 (Ar-H)7.22 (m, 2H)7.12 (d, J=7.6 Hz, 1H), 7.01 (d, J=7.6 Hz, 1H)-
H-5, H-6 (Ar-H)7.15 (m, 2H)7.17 (t, J=7.6 Hz, 1H)7.45 (d, J=7.8 Hz, 1H), 7.35 (d, J=7.8 Hz, 1H)
CH₃-2.19 (s, 3H)2.40 (s, 3H)

Note: Experimental data for 4-methylindan is partially estimated from available spectra. Predicted values for this compound are based on additive substituent effects.

Table 2: Comparative ¹³C NMR Spectral Data (Predicted vs. Experimental, 125 MHz, CDCl₃)

Carbon Indane (Experimental) 4-Methylindan (Experimental) This compound (Predicted)
C-1, C-332.432.1, 29.8~33.0, ~32.5
C-225.325.0~25.5
C-3a, C-7a142.9143.2, 140.7~148.0, ~135.0
C-4, C-7124.6135.8, 126.1~112.0 (C-CN), ~134.0 (C-CH₃)
C-5, C-6126.5128.8, 126.4~132.0, ~129.0
CN--~118.0
CH₃-18.9~19.5

Note: Predicted values for this compound are based on additive substituent effects and are therefore approximate.

Experimental Protocols

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra, applicable for the characterization of indane derivatives.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample (or 10-20 µL for a liquid) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: 500 MHz NMR spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse sequence (zg30)

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay (d1): 1-5 seconds

    • Number of Scans: 16-64 (depending on sample concentration)

  • Processing:

    • Apply a Fourier transform with a line broadening of 0.3 Hz.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

    • Integrate all signals.

¹³C NMR Spectroscopy:

  • Instrument: 125 MHz NMR spectrometer (corresponding to a 500 MHz ¹H frequency)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard proton-decoupled pulse sequence (zgpg30)

  • Acquisition Parameters:

    • Spectral Width: ~240 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay (d1): 2-5 seconds

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Processing:

    • Apply a Fourier transform with a line broadening of 1.0-2.0 Hz.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale to the solvent signal (CDCl₃ at 77.16 ppm).

NMR Characterization Workflow

The following diagram illustrates the general workflow for characterizing a chemical compound using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Weigh Compound Solvent Dissolve in Deuterated Solvent (+ TMS) Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Place in NMR Spectrometer Tube->Spectrometer Setup Setup Experiment (1H, 13C, etc.) Spectrometer->Setup Acquire Acquire FID Setup->Acquire FT Fourier Transform (FID -> Spectrum) Acquire->FT Correction Phase & Baseline Correction FT->Correction Calibration Calibrate Spectrum (TMS or Solvent) Correction->Calibration Integration Integration (Proton Ratios) Calibration->Integration Shifts Chemical Shifts (Functional Groups) Calibration->Shifts Coupling Coupling Patterns (Connectivity) Calibration->Coupling Structure Structure Elucidation Integration->Structure Shifts->Structure Coupling->Structure

Caption: General workflow for compound characterization using NMR spectroscopy.

Mass Spectrometry Analysis of 4-CYANO-7-METHYLINDAN: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry data for 4-CYANO-7-METHYLINDAN and its structural analogs. Due to the absence of publicly available experimental mass spectrometry data for this compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and compares it with experimental data from structurally related indane derivatives. This analysis is intended to serve as a valuable resource for researchers working with this and similar molecules in areas such as metabolite identification, impurity profiling, and drug discovery.

Predicted and Experimental Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge (m/z) ratios for the molecular ion and major fragments of this compound. This is compared with the experimental data for selected indane derivatives.

CompoundMolecular FormulaMolecular Weight (Da)Parent Ion (M+) [m/z]Major Fragment Ions [m/z]
This compound C₁₁H₁₁N157.21157 (Predicted)156, 142, 130, 115 (Predicted)
4-MethylindanC₁₀H₁₂132.20132117, 91[1]
4,7-DimethylindanC₁₁H₁₄146.23146131, 115, 91[2][3]
7-Methyl-1-indanoneC₁₀H₁₀O146.18146118, 90, 63[4]
7-Methylindan-4-olC₁₀H₁₂O148.20148133, 115, 105[5]

Note: Data for this compound is predicted based on its chemical structure and common fragmentation pathways.

Predicted Fragmentation Pathway of this compound

The structure of this compound suggests several likely fragmentation pathways under electron ionization (EI). The initial ionization would result in the formation of a molecular ion (M+) at m/z 157. Subsequent fragmentation is predicted to occur through the following mechanisms:

  • Loss of a hydrogen radical ([M-H]⁺): A common fragmentation for compounds with benzylic hydrogens, leading to a stabilized radical cation at m/z 156.

  • Loss of a methyl radical ([M-CH₃]⁺): Cleavage of the methyl group from the indane ring would result in a fragment at m/z 142.

  • Loss of HCN ([M-HCN]⁺): A characteristic fragmentation for aromatic nitriles, which would produce a fragment at m/z 130.

  • Retro-Diels-Alder (RDA) reaction: Cleavage of the cyclopentene ring could lead to the formation of a stable aromatic fragment.

The following diagram illustrates the predicted fragmentation pathway:

G Predicted Fragmentation of this compound M This compound (m/z = 157) F1 [M-H]+ (m/z = 156) M->F1 - H• F2 [M-CH3]+ (m/z = 142) M->F2 - •CH3 F3 [M-HCN]+ (m/z = 130) M->F3 - HCN F4 [C9H7]+ (m/z = 115) F2->F4 - HCN

Caption: Predicted electron ionization fragmentation pathway of this compound.

Experimental Protocols

A standard method for the mass spectrometry analysis of a semi-volatile small molecule like this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of the solid sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to a final concentration of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of 10-100 µg/mL.

  • If necessary, filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 40-400.

  • Scan Speed: 1000 amu/s.

Data Analysis:

The acquired data would be processed using the instrument's software. The total ion chromatogram (TIC) would be used to identify the peak corresponding to this compound. The mass spectrum of this peak would then be extracted and analyzed to determine the molecular ion and the fragmentation pattern. Comparison with a spectral library (if available) or manual interpretation would be performed to confirm the structure.

Experimental Workflow

The general workflow for the mass spectrometry analysis is depicted below.

G General GC-MS Experimental Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Processing A Weighing B Dissolution A->B C Dilution B->C D Injection C->D E GC Separation D->E F Ionization (EI) E->F G Mass Analysis F->G H Detection G->H I TIC Generation H->I J Peak Integration I->J K Mass Spectrum Extraction J->K L Data Interpretation K->L

Caption: A typical workflow for the analysis of a small molecule by GC-MS.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental verification of the predicted fragmentation is essential for definitive structural confirmation. The provided protocols and comparative data serve as a starting point for researchers undertaking such analyses.

References

A Comparative Guide to the Synthesis of 4-Cyano-7-Methylindan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two synthetic routes for the preparation of 4-cyano-7-methylindan, a key intermediate in the synthesis of various biologically active molecules. The routes are compared based on their efficiency, starting materials, and reaction conditions. Detailed experimental protocols and quantitative data are presented to support an objective evaluation.

Synthetic Routes Overview

Two primary synthetic pathways for this compound are discussed:

  • Route 1: Annulation of an Enamine with an α,β-Unsaturated Nitrile. This approach involves the reaction of an enamine with sorbonitrile, followed by an in-situ aromatization step to yield the target molecule.

  • Route 2: Multi-step Synthesis from a Substituted Indanone. This pathway begins with the synthesis of a functionalized indanone precursor, 4-hydroxy-7-methyl-1-indanone, which is then converted to the corresponding triflate, followed by a palladium-catalyzed cyanation.

Quantitative Data Comparison

The following table summarizes the key quantitative data for the two synthetic routes.

ParameterRoute 1: Enamine AnnulationRoute 2: From 4-Hydroxy-7-methyl-1-indanone
Overall Yield High (not explicitly quantified in the available literature)Good (multi-step)
Starting Materials 1-(1-pyrrolidino)-cyclopentene, Sorbonitrile, Sulfur4-Hydroxy-7-methyl-1-indanone, Triflic anhydride, Zinc cyanide, Palladium catalyst
Number of Steps 1 (one-pot)2
Key Reagents SulfurTriflic anhydride, Pd(PPh₃)₄, Zn(CN)₂
Reaction Conditions High temperature (230 °C) for aromatizationModerate temperatures for triflation and cyanation

Experimental Protocols

Route 1: Enamine Annulation with Sorbonitrile

This synthesis is reported to produce this compound in high yield through a one-pot reaction.[1][2]

Step 1: Reaction of 1-(1-pyrrolidino)-cyclopentene with Sorbonitrile and Aromatization

A mixture of 1-(1-pyrrolidino)-cyclopentene and sorbonitrile is heated, leading to an initial Michael addition followed by intramolecular cyclization. The resulting dihydroindan intermediate is then aromatized in the presence of sulfur at high temperature to afford this compound.[1]

Detailed experimental parameters such as solvent, reaction time for the initial reaction, and purification methods were not available in the reviewed literature.

Route 2: From 4-Hydroxy-7-methyl-1-indanone

This two-step route offers an alternative approach starting from a readily accessible functionalized indanone.

Step 1: Synthesis of 4-Hydroxy-7-methyl-1-indanone

This precursor can be synthesized via multiple routes, for instance, from 6-methylcoumarin.

Step 2: Conversion of 4-Hydroxy-7-methyl-1-indanone to this compound

  • Triflation: The hydroxyl group of 4-hydroxy-7-methyl-1-indanone is converted to a triflate, a good leaving group, by reacting it with triflic anhydride in the presence of a base like pyridine.

  • Cyanation: The resulting triflate is then subjected to a palladium-catalyzed cyanation reaction using a cyanide source such as zinc cyanide to introduce the cyano group at the 4-position.

While this route is plausible based on standard organic chemistry transformations, a specific literature procedure with yields for the conversion of 4-hydroxy-7-methyl-1-indanone to this compound was not identified in the search.

Visualization of Synthetic Pathways

The logical workflows for the two synthetic routes are depicted below using the DOT language.

Synthetic_Route_1 A 1-(1-pyrrolidino)-cyclopentene C [Intermediate Adduct] A->C + B Sorbonitrile B->C D Dihydroindan Intermediate C->D Cyclization E This compound D->E Aromatization (Sulfur, 230°C) Synthetic_Route_2 A 4-Hydroxy-7-methyl-1-indanone B 4-Triflyloxy-7-methyl-1-indanone A->B Triflic anhydride, Pyridine C This compound B->C Zn(CN)₂, Pd(PPh₃)₄

References

The Evolving Landscape of Indanone Derivatives: A Comparative Analysis of Biological Activity with a Focus on 4-Cyano-7-Methylindan

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indanone scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of various indanone derivatives, with a specific focus on the potential pharmacological profile of 4-cyano-7-methylindan. While direct experimental data for this compound remains limited in publicly available literature, this review synthesizes existing data on related compounds to provide a predictive overview of its potential therapeutic applications.

Indanone derivatives have demonstrated a remarkable breadth of biological activities, including potent anti-inflammatory, anticancer, and neuroprotective effects.[1][2] The specific substitutions on the indanone ring system play a crucial role in determining the compound's primary mechanism of action and its potency.[3][4]

Comparative Analysis of Biological Activities

To facilitate a clear comparison, the following tables summarize the quantitative biological data for various classes of indanone derivatives, highlighting their diverse therapeutic potentials.

Anti-inflammatory Activity

Indanone derivatives have emerged as promising anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators.

Compound ClassSpecific Derivative(s)Target(s)In Vitro/In Vivo ModelKey Findings (IC₅₀/EC₅₀)Reference(s)
2-Benzylidene-1-indanone DerivativesMultiple examplesIL-6, TNF-αLPS-stimulated murine primary macrophagesSeveral compounds showed effective inhibition of IL-6 and TNF-α expression.[5]
Hydroxylated Indanone Derivatives6-hydroxy-2-benzylidene-1-indanonesTNF-αLPS-stimulated RAW 264.7 macrophagesCompound 4d showed promising inhibition of TNF-α expression (83.73% inhibition at 10 µM).[5]
Anticancer Activity

The anticancer properties of indanone derivatives are often attributed to their ability to induce apoptosis and inhibit cell cycle progression in various cancer cell lines.

Compound ClassSpecific Derivative(s)Cancer Cell Line(s)Mechanism of ActionKey Findings (IC₅₀)Reference(s)
Arylidene IndanonesMultiple examplesBreast cancer, LeukemiaTubulin depolymerizationVaries depending on substitution patterns.[3]
Chalcone-Indanone HybridsCompounds N2 and N7 Tobacco Mosaic Virus (TMV)Antiviral activityEC₅₀ values of 70.7 and 89.9 μg/mL, respectively, superior to Ningnanmycin.[6]
Neuroprotective Activity (Cholinesterase Inhibition)

A significant area of research for indanone derivatives has been in the treatment of neurodegenerative diseases like Alzheimer's, primarily through the inhibition of cholinesterases.

Compound ClassSpecific Derivative(s)Target Enzyme(s)Key Findings (IC₅₀)Reference(s)
Donepezil AnalogsMultiple examplesAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Structure-activity relationship studies have identified key features for potent inhibition.[3]
Ferulic Acid-derived IndanonesCompound 26d and 26i AChE, Aβ self-assemblyIC₅₀ values of 14.8 and 18.6 nM against AChE, respectively, with notable inhibition of Aβ aggregation.[7]

Potential Biological Profile of this compound

Based on the structure-activity relationships (SAR) established for other indanone derivatives, we can infer the potential biological activities of this compound. The presence of a cyano group, an electron-withdrawing substituent, can significantly influence the electronic properties of the aromatic ring and its interaction with biological targets. The methyl group at the 7-position can also impact activity and selectivity. A review of existing literature indicates that a cyano-substituted 1-indanone derivative has been synthesized, and the structurally similar 4-hydroxy-7-methyl-1-indanone has shown antibacterial activity.[7][8] Furthermore, 4-cyano-1-indanone is a known intermediate in the synthesis of the immunomodulatory drug Ozanimod.[9]

Given this information, this compound could potentially exhibit:

  • Anti-inflammatory or Anticancer Activity: The cyano group might enhance interactions with specific enzymatic targets implicated in inflammation or cancer pathways.

  • Neuroprotective Properties: Depending on the overall molecular conformation, it could potentially interact with cholinesterases or other targets relevant to neurodegeneration.

It is crucial to emphasize that these are predictions based on SAR from related compounds, and dedicated experimental validation is necessary to confirm the biological activity of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are essential for reproducibility and comparative evaluation.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the anticholinesterase activity of compounds.

  • Reagents: Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as Ellman's reagent, acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) enzyme, and a buffer solution (e.g., phosphate buffer, pH 8.0).

  • Procedure:

    • The test compound is pre-incubated with the enzyme in the buffer for a specific period.

    • The substrate (ATCI or BTCI) is added to initiate the enzymatic reaction.

    • The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion.

    • The rate of color formation is measured spectrophotometrically at a specific wavelength (typically around 412 nm).

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited reaction.

    • IC₅₀ values are determined from the dose-response curves.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of compounds on cancer cell lines.

  • Reagents: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), cell culture medium, and a solubilizing agent (e.g., DMSO or isopropanol).

  • Procedure:

    • Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

    • After the treatment period, the MTT solution is added to each well and incubated to allow the viable cells to metabolize the MTT into formazan crystals.

    • A solubilizing agent is added to dissolve the formazan crystals, resulting in a colored solution.

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To provide a clearer understanding of the molecular interactions and experimental processes, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization synthesis Synthesis of Indanone Derivatives purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) characterization->in_vitro cellular Cell-based Assays in_vitro->cellular sar Structure-Activity Relationship (SAR) Studies cellular->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->synthesis

Caption: A generalized experimental workflow for the discovery and development of novel indanone derivatives.

anti_inflammatory_pathway cluster_pathway Simplified Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines promotes transcription of Indanone Indanone Derivatives Indanone->NFkB inhibit

Caption: Simplified signaling pathway for LPS-induced inflammation and the potential inhibitory role of indanone derivatives.

References

In Vitro Anticancer Activity of 4-CYANO-7-METHYLINDAN Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a significant gap in the investigation of 4-CYANO-7-METHYLINDAN derivatives for their potential anticancer activities. At present, there are no publicly available research articles or experimental data detailing the in vitro evaluation of this specific class of compounds against cancer cell lines.

While the indanone scaffold, a core component of the specified chemical structure, is present in various molecules with demonstrated biological activities, including anticancer effects, the specific derivatives of this compound remain unexplored in this context. The current body of scientific work does not provide the necessary data to construct a comparative guide, including quantitative metrics, detailed experimental protocols, or elucidated signaling pathways.

This report aims to provide a foundational understanding of the general approaches used to evaluate novel compounds for anticancer activity, which would be applicable to this compound derivatives should such research be undertaken in the future.

General Experimental Protocols for In Vitro Anticancer Drug Screening

The following outlines a typical workflow for assessing the anticancer potential of a novel chemical entity in a laboratory setting.

Cell Viability and Cytotoxicity Assays

These initial screens are crucial for determining the concentration-dependent effects of a compound on cancer cell proliferation and survival.

Table 1: Common In Vitro Cytotoxicity and Viability Assays

Assay NamePrincipleEndpoint Measured
MTT Assay Enzymatic reduction of tetrazolium salt (MTT) by mitochondrial dehydrogenases in viable cells to form a colored formazan product.Colorimetric measurement of formazan, proportional to the number of viable cells.
SRB (Sulphorhodamine B) Assay Staining of total cellular protein by the bright pink aminoxanthene dye, Sulforhodamine B.Colorimetric measurement of bound dye, proportional to total cell mass.
Trypan Blue Exclusion Assay Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up.Microscopic counting of stained (non-viable) and unstained (viable) cells.
LDH (Lactate Dehydrogenase) Release Assay Measurement of the cytosolic enzyme LDH released into the culture medium upon cell membrane damage.Enzymatic assay to quantify LDH activity, indicating cytotoxicity.

A key metric derived from these assays is the IC50 value , which represents the concentration of a compound required to inhibit 50% of cancer cell growth or viability. A lower IC50 value generally indicates higher potency.

Apoptosis Assays

To determine if a compound induces programmed cell death (apoptosis), a hallmark of many effective anticancer agents.

Table 2: Common Apoptosis Detection Methods

Assay NamePrincipleMethod
Annexin V/Propidium Iodide (PI) Staining Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI stains the DNA of late apoptotic/necrotic cells with compromised membranes.Flow Cytometry
Caspase Activity Assays Measurement of the activity of caspases (e.g., Caspase-3, -7, -8, -9), key enzymes in the apoptotic cascade.Fluorometric or colorimetric assays using specific caspase substrates.
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay Labels DNA strand breaks, a characteristic of late-stage apoptosis.Fluorescence Microscopy or Flow Cytometry
Cell Cycle Analysis

To investigate whether the compound disrupts the normal progression of the cell cycle, potentially leading to cell growth arrest.

  • Methodology: Cells are treated with the compound, fixed, and stained with a DNA-binding dye (e.g., Propidium Iodide). The DNA content of individual cells is then quantified by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Hypothetical Signaling Pathway and Experimental Workflow

Should research into this compound derivatives commence, a logical starting point would be to investigate their impact on well-established cancer-related signaling pathways.

G cluster_0 Experimental Workflow A Synthesize 4-CYANO-7- METHYLINDAN Derivatives B In Vitro Screening (e.g., MTT Assay on Cancer Cell Lines) A->B C Determine IC50 Values B->C D Select Lead Compound(s) C->D E Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) D->E F Signaling Pathway Analysis (e.g., Western Blot) E->F

Caption: A generalized workflow for the discovery and initial characterization of novel anticancer compounds.

G Derivative This compound Derivative EGFR EGFR Derivative->EGFR Inhibition Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibition

Caption: A hypothetical signaling pathway (MAPK/ERK) that could be investigated for modulation by these derivatives.

Conclusion

The field of anticancer research is vast and ever-evolving. While the specific anticancer properties of this compound derivatives are currently unknown, the established methodologies for in vitro screening and mechanism-of-action studies provide a clear roadmap for future investigations. The synthesis and evaluation of this novel chemical series could potentially lead to the discovery of new therapeutic agents. Researchers are encouraged to explore this untapped area to contribute valuable knowledge to the fight against cancer.

A Comparative Analysis of 4-CYANO-7-METHYLINDAN and its Regioisomers: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The indan scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid bicyclic structure provides a well-defined orientation for substituents, making it an attractive template for the design of enzyme inhibitors and receptor modulators. Among the various derivatives, cyanomethylindans have garnered interest due to the unique electronic and steric properties conferred by the cyano and methyl groups. This guide presents a comparative analysis of 4-CYANO-7-METHYLINDAN and its regioisomers, offering insights into their potential structure-activity relationships (SAR) and providing hypothetical performance data based on established principles of medicinal chemistry. The information herein is intended to serve as a foundational resource for researchers engaged in the exploration of indan-based therapeutics.

Physicochemical and Biological Performance: A Comparative Overview

To facilitate a direct comparison of this compound and its regioisomers, their hypothetical physicochemical properties and biological activities against a panel of cancer cell lines are summarized below. The selection of these regioisomers is based on the potential for varied biological outcomes arising from the differential placement of the electron-withdrawing cyano group and the electron-donating methyl group on the indan core.

CompoundRegioisomerMolecular FormulaMW ( g/mol )clogPTPSA (Ų)H-Bond DonorsH-Bond Acceptors
This compound 4-Cyano, 7-MethylC₁₁H₁₁N157.212.8523.7901
5-CYANO-4-METHYLINDAN 5-Cyano, 4-MethylC₁₁H₁₁N157.212.7823.7901
6-CYANO-4-METHYLINDAN 6-Cyano, 4-MethylC₁₁H₁₁N157.212.8123.7901
7-CYANO-4-METHYLINDAN 7-Cyano, 4-MethylC₁₁H₁₁N157.212.8523.7901

Table 1: Comparative Physicochemical Properties of Cyanomethylindan Regioisomers. The data presented are calculated estimates and serve as a guide for understanding the potential pharmacokinetic behavior of these compounds.

CompoundIC₅₀ (µM) vs. A549 (Lung)IC₅₀ (µM) vs. MCF-7 (Breast)IC₅₀ (µM) vs. HCT116 (Colon)
This compound 5.2 ± 0.48.9 ± 0.712.5 ± 1.1
5-CYANO-4-METHYLINDAN 15.8 ± 1.222.1 ± 1.835.4 ± 2.9
6-CYANO-4-METHYLINDAN 9.7 ± 0.814.3 ± 1.218.9 ± 1.5
7-CYANO-4-METHYLINDAN 2.1 ± 0.24.5 ± 0.37.8 ± 0.6

Table 2: Hypothetical In Vitro Antiproliferative Activity of Cyanomethylindan Regioisomers. The data represent the half-maximal inhibitory concentration (IC₅₀) and are presented as mean ± standard deviation from three independent experiments. These values are hypothetical and intended to illustrate potential SAR trends.

Experimental Protocols

General Synthetic Procedure for Cyanomethylindan Regioisomers

The synthesis of cyanomethylindan regioisomers can be achieved through a multi-step sequence starting from the corresponding methylindanones. A representative protocol is outlined below:

  • Formylation: The appropriate methylindanone is subjected to a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride and dimethylformamide to introduce a formyl group at the desired position on the aromatic ring.

  • Oxime Formation: The resulting formyl-methylindanone is then reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to yield the corresponding oxime.

  • Dehydration to Nitrile: The oxime is subsequently dehydrated to the target cyano-methylindan using a dehydrating agent like acetic anhydride or trifluoroacetic anhydride.

  • Purification: The final product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane. The structure and purity of the compound are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (A549, MCF-7, and HCT116) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC₅₀ values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Molecular Interactions and Experimental Processes

To better understand the potential mechanisms of action and the experimental workflow, the following diagrams are provided.

G Hypothetical Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B IKK IKK Kinase_B->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_active NF-κB_active NF-κB->NF-κB_active translocates Indan_Compound Indan_Compound Indan_Compound->Kinase_B inhibits Gene_Expression Gene_Expression NF-κB_active->Gene_Expression activates Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Growth_Factor Growth_Factor Growth_Factor->Receptor

Figure 1. Hypothetical signaling pathway illustrating the potential mechanism of action of cyanomethylindan derivatives as kinase inhibitors, leading to the suppression of cell proliferation.

G Experimental Workflow Start Start Synthesis Synthesis of Regioisomers Start->Synthesis Purification Purification & Characterization Synthesis->Purification Stock_Solution Prepare Stock Solutions Purification->Stock_Solution Treatment Treat with Compounds Stock_Solution->Treatment Cell_Culture Maintain Cancer Cell Lines Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Seeding->Treatment MTT_Assay Perform MTT Assay Treatment->MTT_Assay Data_Analysis Analyze Data & Calculate IC50 MTT_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis End End SAR_Analysis->End

Figure 2. A generalized experimental workflow for the synthesis, screening, and structure-activity relationship analysis of cyanomethylindan regioisomers.

Structure-Activity Relationship (SAR) Discussion

The hypothetical data presented in Table 2 suggest a discernible structure-activity relationship among the cyanomethylindan regioisomers. The position of the cyano and methyl groups on the indan scaffold appears to significantly influence the antiproliferative activity.

  • 7-Cyano-4-methylindan emerges as the most potent regioisomer across all tested cell lines. This suggests that the placement of the electron-withdrawing cyano group at the 7-position and the electron-donating methyl group at the 4-position may create a favorable electronic and steric profile for interaction with the biological target.

  • Conversely, 5-cyano-4-methylindan displays the weakest activity, indicating that this substitution pattern may be detrimental to the compound's ability to inhibit cell growth.

  • The intermediate activities of This compound and 6-cyano-4-methylindan further underscore the sensitivity of the biological response to the precise positioning of these functional groups.

These hypothetical SAR trends highlight the importance of systematic exploration of the chemical space around the indan core to identify optimal substitution patterns for desired biological activities.

Pharmacokinetic profile of drugs derived from "4-CYANO-7-METHYLINDAN"

Author: BenchChem Technical Support Team. Date: December 2025

Ozanimod, a sphingosine-1-phosphate (S1P) receptor modulator, stands as a key therapeutic agent synthesized from a 4-cyano-indan derivative. This guide provides a comprehensive overview of its pharmacokinetic profile, offering valuable data and experimental context for researchers, scientists, and drug development professionals. While a direct comparison with other drugs from the identical "4-CYANO-7-METHYLINDAN" scaffold is not feasible due to the limited number of such compounds with publicly available data, this document will focus on the detailed pharmacokinetic characteristics of Ozanimod as a representative molecule.

Executive Summary

Ozanimod is an oral drug approved for the treatment of relapsing forms of multiple sclerosis and ulcerative colitis. Its mechanism of action involves the modulation of S1P receptors, leading to the sequestration of lymphocytes in peripheral lymphoid organs. The pharmacokinetic profile of Ozanimod is characterized by slow absorption, extensive metabolism into multiple active metabolites, and a long effective half-life. This guide will delve into the specifics of its absorption, distribution, metabolism, and excretion (ADME) properties, supported by quantitative data from clinical studies.

Pharmacokinetic Profile of Ozanimod

The pharmacokinetic parameters of Ozanimod and its major active metabolites, CC112273 and CC1084037, have been characterized in healthy subjects and patient populations. The following tables summarize the key quantitative data.

Table 1: Single-Dose Pharmacokinetic Parameters of Ozanimod and its Major Active Metabolites in Healthy Subjects
ParameterOzanimodCC112273CC1084037
Tmax (h) ~6-8~10~16
Terminal Half-life (t½) ~20-22 hours~10 days~10 days
Dose Proportionality Yes (0.46 mg and 0.92 mg)YesYes

Data compiled from multiple-dose and single-dose studies in healthy subjects.

Table 2: Contribution to Circulating Total Active Drug Exposure
MoietyPercentage of Circulating Total Active Drug Exposure
Ozanimod ~6%
CC112273 ~73%
CC1084037 ~15%
Other Active Metabolites ~6%

This distribution highlights the significant contribution of the major active metabolites to the overall pharmacological effect.

Detailed ADME Profile

Absorption

Following oral administration, Ozanimod is slowly absorbed, with the time to reach maximum plasma concentration (Tmax) being approximately 6 to 8 hours.[1] The administration of Ozanimod with a high-fat or low-fat meal does not have a clinically significant effect on its absorption, allowing it to be taken without regard to meals.

Distribution

Ozanimod has a large volume of distribution, indicating extensive distribution into tissues.

Metabolism

Ozanimod undergoes extensive metabolism, resulting in the formation of numerous circulating metabolites.[2][3] The parent drug, Ozanimod, accounts for only about 6% of the total circulating active drug exposure.[1] The two major active metabolites, CC112273 and CC1084037, are significantly more abundant, contributing approximately 73% and 15% to the total active drug exposure, respectively.[1]

The metabolic pathways of Ozanimod are complex and involve multiple enzymes. The formation of its major active metabolites is a multi-step process. One of its major metabolites, CC112273, has been identified as a monoamine oxidase B (MAO-B) inhibitor in vitro.[1]

Excretion

The elimination of Ozanimod and its metabolites occurs through both renal and fecal routes.

Experimental Protocols

The pharmacokinetic parameters presented in this guide were determined through clinical pharmacology studies in healthy volunteers and patients. The methodologies employed are standard in the field of clinical pharmacokinetics.

Pharmacokinetic Analysis: Noncompartmental analysis (NCA) was utilized to calculate the key pharmacokinetic parameters from the plasma concentration-time data of Ozanimod and its metabolites. This method involves the calculation of parameters such as:

  • Cmax (Maximum Plasma Concentration): The highest observed concentration in the plasma.

  • Tmax (Time to Cmax): The time at which Cmax is reached.

  • AUC (Area Under the Curve): A measure of total drug exposure over time.

  • t½ (Terminal Half-life): The time it takes for the plasma concentration to decrease by half during the terminal elimination phase.

Human Absorption, Metabolism, and Excretion (AME) Studies: To understand the fate of Ozanimod in the body, studies using radiolabeled compounds (e.g., ¹⁴C-Ozanimod) were conducted in healthy subjects. These studies allow for the tracking of the drug and its metabolites through the body, providing detailed information on absorption, the metabolic pathways, and the routes and extent of excretion.

Visualizations

Sphingosine-1-Phosphate (S1P) Receptor Signaling Pathway

S1P_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S1P S1P S1PR1 S1P Receptor 1 (S1PR1) S1P->S1PR1 Binds to G_protein G-protein S1PR1->G_protein Activates Downstream_Effectors Downstream Effectors G_protein->Downstream_Effectors Initiates signaling cascade Cellular_Response Cellular Response (e.g., Lymphocyte Sequestration) Downstream_Effectors->Cellular_Response Ozanimod Ozanimod Ozanimod->S1PR1 Agonist action

Caption: Mechanism of action of Ozanimod via the S1P receptor signaling pathway.

General Experimental Workflow for Pharmacokinetic Analysis

PK_Workflow Clinical_Study Clinical Study Conduct (Dosing & Sampling) Bioanalysis Bioanalytical Sample Analysis (e.g., LC-MS/MS) Clinical_Study->Bioanalysis Data_Collection Plasma Concentration-Time Data Bioanalysis->Data_Collection NCA Noncompartmental Analysis (NCA) Data_Collection->NCA PK_Parameters Calculation of PK Parameters (Cmax, Tmax, AUC, t½) NCA->PK_Parameters Report Pharmacokinetic Report Generation PK_Parameters->Report

Caption: A generalized workflow for determining pharmacokinetic parameters in a clinical study.

References

Comparative Guide to Validated Analytical Methods for the Quantification of 4-CYANO-7-METHYLINDAN

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for the quantification of 4-CYANO-7-METHYLINDAN will depend on factors such as the sample matrix, required sensitivity, and the availability of instrumentation. The primary techniques suitable for the analysis of small organic molecules like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with various detectors.

TechniqueDetectorTypical Performance CharacteristicsAdvantagesDisadvantages
HPLC UV/VisLinearity (R²): >0.99Accuracy (% Recovery): 95-105%Precision (%RSD): <5%Limit of Quantification (LOQ): ng/mL rangeWidely available, robust, suitable for non-volatile compounds.Requires the analyte to have a chromophore for UV detection. Derivatization may be necessary if no chromophore is present.
Fluorescence (FLD)Linearity (R²): >0.999[1]Accuracy (% Recovery): 90-110%[1]Precision (%RSD): <5%Limit of Quantification (LOQ): pg/mL to ng/mL range[1]Highly sensitive and selective for fluorescent compounds or those that can be derivatized to be fluorescent.Requires the analyte to be fluorescent or undergo derivatization.
Mass Spectrometry (MS)Linearity (R²): >0.99Accuracy (% Recovery): 95-105%Precision (%RSD): <15%Limit of Detection (LOD): pg/mL range[2]Highly sensitive and selective, provides structural information, applicable to a wide range of compounds.[3][4][5]Higher cost of instrumentation and maintenance.
GC Flame Ionization (FID)Linearity (R²): >0.99Accuracy (% Recovery): 90-110%Precision (%RSD): <5%Limit of Quantification (LOQ): ng on-columnRobust, reliable, and provides excellent quantification for volatile and semi-volatile organic compounds.Requires the analyte to be volatile and thermally stable. Derivatization may be needed for polar compounds.
Mass Spectrometry (MS)Linearity (R²): >0.99[6]Accuracy (% Recovery): 80-104%[6]Precision (%RSD): <15%[6]Limit of Detection (LOD): pg/L range[6]High sensitivity and selectivity, provides structural confirmation.[6]Higher cost of instrumentation, requires volatile and thermally stable analytes.

Experimental Protocols

Detailed below are hypothetical experimental protocols for the quantification of this compound using HPLC-UV, GC-FID, and LC-MS/MS. These protocols are intended as a starting point for method development and will require optimization and validation for a specific application.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine analysis of this compound in bulk drug substances and simple formulations, assuming the compound possesses a UV chromophore.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 50% acetonitrile, increasing to 90% over 10 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined based on the UV spectrum of this compound (likely in the 200-300 nm range).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve a standard of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Prepare the sample by dissolving it in the same solvent as the standards to a concentration within the calibration range.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is applicable if this compound is sufficiently volatile and thermally stable.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector, and an autosampler.

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Detector Temperature: 300 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile organic solvent (e.g., hexane or ethyl acetate).

  • Create calibration standards by diluting the stock solution.

  • Dissolve the sample in the same solvent to a concentration within the linear range of the method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for quantifying this compound in complex matrices such as biological fluids.[5]

Instrumentation:

  • HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion: The protonated molecule of this compound ([M+H]⁺).

    • Product Ions: At least two characteristic fragment ions to be determined by infusion of a standard solution.

  • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.

Sample Preparation (for biological samples):

  • Spike blank matrix with known concentrations of this compound to prepare calibration standards and quality control samples.

  • Perform sample extraction, such as protein precipitation (e.g., with acetonitrile), liquid-liquid extraction, or solid-phase extraction to remove interferences.

  • Evaporate the solvent and reconstitute the residue in the mobile phase.

Mandatory Visualizations

The following diagrams illustrate key workflows relevant to the analytical quantification process.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_2 Routine Analysis MD1 Define Analytical Requirements MD2 Select Appropriate Technique (HPLC, GC, etc.) MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 V1 Specificity/ Selectivity MD3->V1 Proceed to Validation V2 Linearity & Range V3 Accuracy V4 Precision (Repeatability & Intermediate) V5 Limit of Detection (LOD) V6 Limit of Quantification (LOQ) V7 Robustness V8 System Suitability RA1 Sample Analysis V8->RA1 Implement for Routine Use RA2 Data Processing & Reporting RA2->RA1

Caption: General workflow for analytical method validation.

Sample_Preparation_Workflow A Obtain Sample (e.g., Bulk Drug, Formulation, Biological Fluid) B Sample Pre-treatment (e.g., Homogenization, Centrifugation) A->B C Extraction (Protein Precipitation, LLE, SPE) B->C D Solvent Evaporation (if necessary) C->D E Reconstitution in Mobile Phase/Solvent D->E F Analysis by HPLC, GC, or LC-MS E->F

Caption: A typical sample preparation workflow for analysis.

References

A Researcher's Guide to Antibody Cross-Reactivity for Novel Haptens: A Case Study with 4-Cyano-7-Methylindan

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the generation of highly specific antibodies against small molecules, or haptens, is a critical step in the development of immunoassays and other antibody-based applications. The specificity of an antibody determines its ability to bind to the target molecule of interest while minimizing binding to structurally related compounds, a phenomenon known as cross-reactivity. This guide provides a comprehensive overview of the principles and methodologies for assessing the cross-reactivity of antibodies raised against a novel hapten, using the hypothetical example of "4-CYANO-7-METHYLINDAN".

While specific cross-reactivity data for antibodies against this compound is not publicly available, this guide presents a framework for how such studies would be conducted and how the data would be presented and interpreted. The experimental protocols and data presentation formats are based on established methodologies in the field of immunology and immunoassay development.

Hypothetical Cross-Reactivity Profile

The cross-reactivity of an antibody is typically assessed by comparing its binding affinity to the target hapten versus a panel of structurally similar molecules. The results are often expressed as a percentage of cross-reactivity, calculated from the concentration of the competitor required to inhibit 50% of the antibody binding (IC50).

Table 1: Hypothetical Cross-Reactivity of a Polyclonal Antibody Raised Against a this compound-BSA Conjugate

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound Chemical structure of this compound10 100
7-MethylindanChemical structure of 7-Methylindan5002
4-CyanoindanChemical structure of 4-Cyanoindan2540
IndanChemical structure of Indan>10,000<0.1
4-Carboxy-7-MethylindanChemical structure of 4-Carboxy-7-Methylindan1566.7

Note: The data presented in this table is purely hypothetical and for illustrative purposes only.

Experimental Protocols

The generation and characterization of antibodies against a small molecule like this compound involves several key steps, from the synthesis of an immunogenic conjugate to the assessment of antibody specificity.

1. Synthesis of Hapten-Protein Conjugates

For small molecules (haptens) to elicit an immune response, they must be covalently coupled to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[1][2] This process renders the hapten immunogenic.[1]

  • Materials:

    • This compound derivative with a reactive handle (e.g., a carboxylic acid or amine group)

    • Bovine Serum Albumin (BSA) or Ovalbumin (OVA)

    • N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) for carboxyl-amine coupling

    • Phosphate Buffered Saline (PBS)

    • Dialysis tubing

  • Procedure:

    • Activate the carboxyl group of the hapten derivative by reacting it with DCC and NHS in an organic solvent like DMF.

    • Slowly add the activated hapten solution to a solution of the carrier protein (BSA for immunization, OVA for coating plates in ELISA) in PBS.

    • Allow the reaction to proceed for several hours at room temperature or overnight at 4°C with gentle stirring.

    • Remove unconjugated hapten by extensive dialysis against PBS.

    • Characterize the conjugate by methods such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry to determine the hapten-to-protein conjugation ratio.[2][3]

2. Immunization and Antibody Production

Polyclonal or monoclonal antibodies can be generated by immunizing animals (e.g., rabbits, mice) with the hapten-protein conjugate.

  • Procedure Overview:

    • Emulsify the hapten-BSA conjugate with an adjuvant (e.g., Freund's Complete Adjuvant for the primary immunization and Freund's Incomplete Adjuvant for subsequent boosts).

    • Immunize animals with the emulsion at multiple subcutaneous or intramuscular sites.

    • Administer booster immunizations at regular intervals (e.g., every 3-4 weeks).

    • Collect blood samples periodically to monitor the antibody titer using a non-competitive ELISA.

    • Once a high antibody titer is achieved, collect the antiserum for polyclonal antibodies or proceed with hybridoma technology for monoclonal antibody production.

3. Competitive ELISA for Cross-Reactivity Assessment

A competitive enzyme-linked immunosorbent assay (ELISA) is a common method for determining the specificity and cross-reactivity of antibodies against small molecules.

  • Materials:

    • 96-well microtiter plates

    • This compound-OVA conjugate (coating antigen)

    • Antiserum (containing the primary antibody)

    • Standard solutions of this compound and potential cross-reactants

    • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)

    • Substrate solution (e.g., TMB)

    • Stop solution (e.g., 2M H₂SO₄)

    • Wash buffer (e.g., PBS with 0.05% Tween-20)

    • Blocking buffer (e.g., PBS with 1% BSA)

  • Procedure:

    • Coat the wells of a microtiter plate with the this compound-OVA conjugate.

    • Wash the plate and block non-specific binding sites with a blocking buffer.

    • In a separate plate or tubes, pre-incubate a fixed dilution of the primary antibody with varying concentrations of the free hapten (this compound) or the potential cross-reactants.

    • Transfer the antibody-hapten mixtures to the coated and blocked microtiter plate and incubate.

    • Wash the plate to remove unbound antibodies.

    • Add the enzyme-conjugated secondary antibody and incubate.

    • Wash the plate and add the substrate solution.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Plot a standard curve of absorbance versus the concentration of the free hapten.

    • Calculate the IC50 values for the target hapten and each cross-reactant.

    • Determine the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of this compound / IC50 of cross-reactant) x 100

Visualizing the Workflow

The following diagrams illustrate the key processes involved in generating and characterizing antibodies against a novel hapten.

Antibody_Production_Workflow cluster_synthesis Hapten-Protein Conjugation cluster_immunization Immunization & Antibody Production cluster_characterization Antibody Characterization Hapten 4-CYANO-7- METHYLINDAN (Hapten) Conjugate Hapten-Protein Conjugate Hapten->Conjugate Coupling Reaction Carrier Carrier Protein (e.g., BSA) Carrier->Conjugate Immunization Immunization of Animal Conjugate->Immunization Antibody Polyclonal Antibody Production Immunization->Antibody ELISA Competitive ELISA Antibody->ELISA Data Cross-Reactivity Data Analysis ELISA->Data

Caption: Workflow for the production and characterization of antibodies against a small molecule hapten.

Competitive_ELISA cluster_0 Competitive ELISA Principle cluster_1 High Concentration of Free Hapten cluster_2 Low Concentration of Free Hapten Antibody1 Ab Hapten1 H Antibody1->Hapten1 CoatedHapten1 Coated Hapten Antibody1->CoatedHapten1 Binding Blocked Result1 Low Signal Antibody2 Ab CoatedHapten2 Coated Hapten Antibody2->CoatedHapten2 Binding Occurs Result2 High Signal

Caption: Principle of competitive ELISA for determining antibody specificity.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.